Retinyl (palmitate)
Description
Classification as a Retinoid and Esterified Form of Vitamin A
Retinyl palmitate is a fundamental compound in biology, classified as a retinoid, a class of chemical compounds that are vitamers of vitamin A or are chemically related to it. mhmedical.comversedskin.com Specifically, it is the ester of retinol (B82714) (vitamin A) and palmitic acid, a common saturated fatty acid. versedskin.compatsnap.com This esterification makes retinyl palmitate a more stable form of vitamin A. frontiersin.org Its chemical name is (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraen-1-yl hexadecanoate (B85987), and its molecular formula is C36H60O2. mhmedical.comiarc.fr In the broader classification of organic compounds, it belongs to the class of wax monoesters. iarc.fr
Overview of its Ubiquity and Physiological Significance in Cellular Systems
Retinyl palmitate is the most abundant form of vitamin A stored in animals and is therefore a primary precursor of retinol in foods of animal origin. oregonstate.edu Within the body, the liver serves as the main storage site for vitamin A, where it is predominantly found as retinyl esters, with retinyl palmitate being the most prevalent. oregonstate.edunih.gov Significant amounts are also stored in other tissues, including adipose tissue, skin, eyes, lungs, and spleen. nih.govresearchgate.netnih.gov
Its physiological significance is vast, playing a crucial role in numerous cellular processes. researchgate.net Retinoids, including retinyl palmitate, are integral to cellular division, differentiation, and keratinization in the skin. researchgate.netnih.gov They are essential for the normal functioning of the retina, supporting both dim-light and color vision. oregonstate.edu Furthermore, retinoic acid, a metabolite derived from retinol (which is hydrolyzed from retinyl palmitate), acts as a hormone to regulate gene expression, thereby influencing cell proliferation, growth, and immune function. patsnap.com
Role as a Precursor and Storage Form within the Retinoid Cycle
Retinyl palmitate functions as a critical storage form of retinol. nih.gov This storage capability allows the body to maintain a reserve of vitamin A, which can be mobilized when dietary intake is insufficient. nih.gov When needed, retinyl esters are hydrolyzed to release retinol. patsnap.com This free retinol can then be transported to various tissues to perform its essential functions. patsnap.com
In the visual cycle, a key process for sight, all-trans-retinol is transported to the retinal pigment epithelial (RPE) cells. oregonstate.edu Within the RPE, it is esterified to form retinyl esters like all-trans-retinyl palmitate, which are then stored in specialized lipid droplets called retinosomes. mdpi.com This stored form serves as a substrate for the enzyme RPE65, which catalyzes the conversion of all-trans-retinyl esters to 11-cis-retinol (B117599), a crucial step in the regeneration of the visual pigment rhodopsin. mdpi.com Thus, retinyl palmitate is not just a passive storage molecule but an active participant in the dynamic retinoid cycle essential for vision. mdpi.com
Table 1: Chemical and Classification Data for Retinyl Palmitate
| Property | Value |
| IUPAC Name | (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraen-1-yl hexadecanoate iarc.fr |
| Molecular Formula | C36H60O2 mhmedical.com |
| Molecular Weight | 524.86 g/mol iarc.fr |
| Classification | Retinoid, Wax monoester mhmedical.comiarc.fr |
| Primary Storage Form | Ester of retinol and palmitic acid versedskin.compatsnap.com |
Structure
2D Structure
Properties
IUPAC Name |
[3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] hexadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H60O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-25-35(37)38-30-28-32(3)23-20-22-31(2)26-27-34-33(4)24-21-29-36(34,5)6/h20,22-23,26-28H,7-19,21,24-25,29-30H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGQUTWHTHXGQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H60O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20859113 | |
| Record name | O~15~-Hexadecanoylretinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20859113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis and Synthetic Pathways of Retinyl Palmitate
Endogenous Enzymatic Synthesis of Retinyl Esters
In vertebrates, the esterification of retinol (B82714) to form retinyl esters, predominantly retinyl palmitate, is a crucial step for its storage, mainly in the liver and adipose tissue. This process is catalyzed by a group of enzymes known as acyltransferases, which facilitate the transfer of a fatty acyl group to retinol. Two primary enzymes, Lecithin:Retinol Acyltransferase (LRAT) and Acyl-CoA:Retinol Acyltransferase (ARAT), are responsible for the majority of retinyl ester synthesis, each utilizing distinct substrates and mechanisms.
Lecithin:Retinol Acyltransferase (LRAT) Activity and Substrates
Lecithin:Retinol Acyltransferase (LRAT) is recognized as the principal enzyme responsible for the esterification of retinol in the body under physiological conditions. dntb.gov.ua It is estimated that LRAT activity accounts for approximately 90% of the retinyl esters formed in the body. dntb.gov.ua This enzyme is particularly crucial in the visual cycle within the retinal pigment epithelium (RPE), as well as in major storage organs like the liver. dntb.gov.uachalmers.se
LRAT catalyzes a transesterification reaction, transferring a fatty acyl group from the sn-1 position of phosphatidylcholine (lecithin) to all-trans-retinol. dntb.gov.uadntb.gov.ua The primary fatty acyl groups transferred are from long-chain fatty acids, resulting in the formation of retinyl palmitate, retinyl stearate (B1226849), retinyl oleate, and retinyl linoleate. researchgate.net The enzyme exhibits a high degree of specificity, acting on retinol and its close derivatives. dntb.gov.ua LRAT can efficiently esterify retinol when it is bound to cellular retinol-binding proteins (CRBPs), a characteristic that distinguishes it from ARAT. researchgate.net The expression of the Lrat gene itself can be regulated by retinoid status, particularly in the liver, suggesting a feedback mechanism to maintain retinoid homeostasis. researchgate.net
Acyl-CoA:Retinol Acyltransferase (ARAT) Activity and Substrates
Acyl-CoA:Retinol Acyltransferase (ARAT) represents a separate enzymatic activity that contributes to retinyl ester synthesis. Unlike LRAT, ARAT utilizes fatty acyl-Coenzyme A (acyl-CoA) as the acyl donor for the esterification of retinol. researchgate.net This activity is present in various tissues, including the intestine, liver, lacrimal gland, and retinal pigment epithelium. researchgate.netresearchgate.netnih.gov
ARAT activity is characterized by its dependence on a pre-activated fatty acid carried by acyl-CoA. dntb.gov.ua Studies have shown that ARAT can utilize a range of acyl-CoAs as substrates, with CoA thioesters of oleic acid and saturated fatty acids from C12 to C20 being effective substrates. mdpi.com For instance, in rabbit lacrimal gland microsomes, palmitoyl-CoA, lauroyl-CoA, and stearoyl-CoA were effective substrates for retinyl ester synthesis. researchgate.net However, polyunsaturated derivatives are reported to be virtually ineffective substrates. mdpi.com ARAT is generally considered to be more effective at higher retinol concentrations and does not esterify retinol bound to CRBPs. researchgate.netnih.gov
Other Contributing Acyltransferases
Research has identified that the enzymatic activity attributed to ARAT is not from a single, unique protein but is carried out by enzymes with other primary functions. Notably, Diacylglycerol O-acyltransferase 1 (DGAT1), an enzyme involved in the final step of triglyceride synthesis, has been shown to possess significant ARAT activity. researchgate.netacs.org
DGAT1 catalyzes the esterification of retinol using the cellular pool of acyl-CoAs. researchgate.net This activity is particularly important in the intestine and skin. researchgate.netacs.org Studies using mice lacking the Lrat gene revealed that significant retinyl ester stores could still be found in adipose tissue, suggesting an LRAT-independent pathway, likely mediated by an ARAT such as DGAT1. researchgate.netspringernature.com DGAT1 exhibits broad substrate specificity, which is a key difference from the more selective LRAT. dntb.gov.ua While LRAT is predominant in quiescent hepatic stellate cells, DGAT1 appears to become more significant during the activation of these cells. researchgate.net Another enzyme, acyl-CoA:monoacylglycerol acyltransferase 1 (MGAT1), has also been identified as contributing to ARAT activity. nih.gov
| Enzyme | Acyl Donor Substrate | Retinol Substrate Form | Key Tissues |
| LRAT | sn-1 position of Phosphatidylcholine | Bound to CRBP | Liver, Retinal Pigment Epithelium (RPE), Lungs, Testes |
| ARAT (DGAT1) | Fatty Acyl-CoA | Unbound | Intestine, Skin, Adipose Tissue, Liver |
| ARAT (other) | Fatty Acyl-CoA | Unbound | Lacrimal Gland, Retina |
Microbial Biosynthesis of Retinyl Palmitate
The chemical synthesis of retinyl palmitate has been the industrial standard, but it presents environmental concerns. Consequently, microbial biosynthesis has emerged as a promising and sustainable alternative. By harnessing the metabolic machinery of microorganisms like Escherichia coli and yeasts, researchers have successfully engineered strains capable of producing retinoids, including retinyl palmitate.
Heterologous Pathway Reconstruction in Engineered Microorganisms
The de novo biosynthesis of retinyl palmitate in a microbial host that does not naturally produce it requires the introduction of a complete heterologous pathway. This typically starts from a central metabolite like acetyl-CoA and proceeds through the mevalonate (B85504) (MVA) or methylerythritol 4-phosphate (MEP) pathway to generate isoprenoid precursors. acs.org
A common strategy involves engineering a β-carotene-overproducing strain and then introducing the necessary enzymes to convert β-carotene into retinyl palmitate. nih.gov The key steps involve:
β-carotene cleavage: An enzyme such as β-carotene 15,15′-oxygenase (Bcox) or a bacteriorhodopsin-related protein-like homology protein (Blh) is introduced to cleave β-carotene into retinal. nih.govacs.org
Retinal reduction: A retinol dehydrogenase (RDH) is required to reduce retinal to retinol. dntb.gov.ua
Retinol esterification: Finally, an acyltransferase, such as the human LRAT, is introduced to esterify retinol with a fatty acid, often palmitate, to form retinyl palmitate. nih.govacs.org
One successful reconstruction was achieved in E. coli. researchgate.netnih.gov The pathway utilized genes from various organisms, including β-carotene synthesis genes from Pantoea agglomerans, a β-carotene cleavage enzyme from Salinibacter ruber, and human LRAT for the final esterification step. researchgate.net To facilitate the process, the human cellular retinol-binding protein (CRBP) was also co-expressed, as it is known to accept retinol before esterification by LRAT. nih.govacs.org
Metabolic Engineering Strategies for Enhanced Production
Beyond simply introducing the pathway, significant metabolic engineering is required to achieve high titers of retinyl palmitate. These strategies focus on optimizing the host's metabolism to channel more precursors towards the desired product and improve the efficiency of the heterologous enzymes.
Key strategies include:
Enhancing Precursor Supply: Overexpression of key genes in the native MVA or MEP pathway, such as truncated HMG-CoA reductase (tHMG1) and acetyl-CoA acetyltransferase (ERG10) in Saccharomyces cerevisiae, can significantly boost the supply of the isoprenoid precursor geranylgeranyl pyrophosphate (GGPP), a building block for β-carotene. acs.orgmdpi.com
Optimizing Enzyme Expression and Activity: Screening for enzyme orthologs from different species can identify those with the highest activity in the chosen microbial host. rsc.org For example, various β-carotene oxygenases and retinol dehydrogenases have been tested to find the most efficient combination. nih.govrsc.org Additionally, adjusting the copy numbers of the pathway genes is a critical step to balance the metabolic flux and avoid the accumulation of toxic intermediates. nih.govrsc.org
Improving Cofactor Availability: The conversion of retinal to retinol often requires cofactors like NADPH. Engineering the host to increase the intracellular pool of NADPH can enhance this conversion step. nih.gov
Fermentation Process Optimization: Fed-batch fermentation processes are often employed to achieve high cell densities and high product yields. researchgate.net This allows for controlled feeding of substrates, like glucose, to maintain optimal production conditions. dntb.gov.ua In the oleaginous yeast Yarrowia lipolytica, switching from a nitrogen-rich to a nitrogen-limited medium was shown to shift production from retinol to retinyl esters. rsc.org Furthermore, adjusting the carbon source can influence the specific type of retinyl ester produced, with specific strategies leading to the targeted synthesis of retinyl palmitate. rsc.org Two-phase fermentation, using an organic solvent like dodecane (B42187) or a natural oil like olive oil, can be used to extract the hydrophobic product in situ, which can alleviate product toxicity and improve the final yield. researchgate.netmdpi.com
These combined strategies have led to significant production titers. For instance, an engineered E. coli strain produced 69.96 mg/L of retinyl palmitate in a fed-batch fermentation. dntb.gov.uaresearchgate.net In Yarrowia lipolytica, metabolic engineering and fermentation optimization resulted in a retinyl palmitate titer of 4.53 g/L. rsc.org
| Microorganism | Key Engineering Strategies | Achieved Titer |
| Escherichia coli | Heterologous pathway from P. agglomerans, S. ruber, H. sapiens; Fed-batch fermentation. | 69.96 mg/L Retinyl Palmitate |
| Yarrowia lipolytica | Screening enzyme orthologs; Adjusting gene copy numbers; Strengthening precursor flux; Fermentation optimization (N-limitation, carbon source adjustment); Co-expression of retinol-binding protein. | 8.18 g/L Total Retinyl Esters; 4.53 g/L Retinyl Palmitate |
| Saccharomyces cerevisiae | Overexpression of MVA pathway genes (tHMG1, ERG10); Screening of retinol dehydrogenases; Cofactor (NADPH) engineering; Two-phase fermentation. | 1.2 g/L Retinol (precursor to retinyl esters) |
Chemo-Enzymatic Synthesis Approaches in Research
Chemo-enzymatic synthesis of retinyl palmitate typically involves the enzymatic esterification or transesterification of a retinol source with palmitic acid or its ester. nih.govnih.gov Lipases are the most commonly employed enzymes for this purpose due to their ability to function in non-aqueous media and their catalytic efficiency. meddocsonline.orgmdpi.com Research in this field focuses on enhancing yield, improving catalyst stability, and developing greener synthetic routes. nih.gov
A two-step chemo-enzymatic process is a common strategy. nih.gov The first step often involves the chemical hydrolysis of a starting material like retinyl acetate (B1210297) to produce retinol. nih.gov The second step is the enzymatic esterification of the resulting retinol with palmitic acid, catalyzed by an immobilized lipase (B570770). nih.gov This method allows for high substrate concentrations and can lead to high yields of pure all-trans-retinyl palmitate. nih.gov
Enzyme immobilization is a critical aspect of chemo-enzymatic synthesis, offering advantages such as enzyme reusability, enhanced stability, and simplified product purification. tandfonline.comtsijournals.com Various lipases have been immobilized on different support materials for the synthesis of retinyl palmitate.
Lipases from Candida species, such as Candida antarctica lipase B (CALB) and Candida sp. 99-125, have been extensively studied. nih.govnih.gov For instance, CALB produced by recombinant Pichia pastoris has been immobilized on macroporous resin HPD826, which demonstrated high activity. nih.govnih.gov Another study utilized fiber-like SBA-15 mesoporous material to immobilize Candida sp. 99-125 lipase, noting good adsorption capacity and enhanced thermal stability compared to the free enzyme. nih.gov Other research has explored adsorbing Candida sp. lipase onto pretreated textile, which allowed the enzyme to be reused for multiple batches. capes.gov.br
Thermomyces lanuginosus lipase (TLL) has also been effectively used when immobilized as self-assembled hybrid nanoflowers (hNFs) with apatite, showing high catalytic activity and stability. tandfonline.com Magnetic nanoparticles have also been employed as a support, allowing for easy recovery of the immobilized lipase using an external magnetic field. meddocsonline.orgtsijournals.com
The choice of support material and immobilization technique significantly influences the performance of the biocatalyst. For example, macroporous acrylic resin AB-8 has been successfully used to immobilize lipase for large-scale production. nih.gov The primary goal of immobilization in biocatalysis is to create a robust and recyclable catalyst that can be used in continuous or batch processes, making the synthesis more economically viable. tandfonline.comnih.gov
Table 1: Comparison of Different Immobilized Lipases for Retinyl Palmitate Synthesis
| Lipase Source | Immobilization Support | Key Findings | Reference |
|---|---|---|---|
| Candida antarctica lipase B (CALB) | Macroporous resin HPD826 | High activity (approx. 9200 U g⁻¹); reusable for 15 cycles with 54.3% final conversion ability. | nih.govnih.gov |
| Candida sp. | Pretreated textile | Reusable for at least six batches; achieved an 81% yield in 12 hours. | capes.gov.br |
| Candida sp. 99-125 | Fiber-like SBA-15 | High lipase loading and increased thermal stability. | nih.gov |
| Thermomyces lanuginosus lipase (TLL) | Apatite hybrid nanoflowers (hNFs) | Yield of 90.4%; retained 65.8% of initial activity after 10 cycles. | tandfonline.com |
| Lipase | Macroporous acrylic resin AB-8 | Used in a 700-L reactor with a 97.5% yield. | nih.govebi.ac.uk |
| Lipase | Magnetic nanoparticles | Easily recyclable using magnetic force; achieved a 51.4% yield in 10 hours. | meddocsonline.orgtsijournals.com |
Optimizing reaction conditions is crucial for maximizing the yield and efficiency of retinyl palmitate synthesis at the research scale. Key parameters that are typically investigated include the choice of solvent, substrate molar ratio, reaction temperature, enzyme concentration, and reaction time. nih.govcapes.gov.brnih.gov
Solvent Selection: The organic solvent plays a vital role in solubilizing the substrates without deactivating the enzyme. nih.gov Hexane (B92381) and petroleum ether are commonly used solvents that have demonstrated good performance. nih.govnih.govnih.govcapes.gov.br For instance, in a system using immobilized Candida sp. lipase, hexane was the chosen solvent. capes.gov.br Similarly, the synthesis catalyzed by TLL@apatite hNFs was effectively carried out in a mixture of petroleum ether and water. tandfonline.com
Substrate Molar Ratio: The molar ratio of the acyl donor (e.g., palmitic acid) to the retinol source (e.g., retinyl acetate or retinol) significantly affects the reaction equilibrium and rate. An excess of the acyl donor is often used to drive the reaction towards product formation. nih.govcapes.gov.br Studies have optimized this ratio to achieve high conversion rates. For example, a molar ratio of retinol to palmitic acid of 1:1.1 was used in a highly efficient process. nih.gov Another study found the optimal molecular ratio of palmitic acid to vitamin A acetate to be 2.5:1. meddocsonline.org
Reaction Temperature: Temperature influences both the enzyme's activity and stability. Each immobilized enzyme has an optimal temperature for catalysis. For the synthesis using immobilized CALB, the reaction was conducted at 35°C. nih.gov A similar optimal temperature of 35°C was found for the reaction catalyzed by TLL@apatite hNFs, where a yield of 90.4% was achieved. tandfonline.com In another instance, a reaction temperature of 30°C was found to be optimal for a process that yielded 97.5% retinyl palmitate. nih.gov
Other Parameters: Other factors investigated include the amount of immobilized enzyme, agitation speed, and water content. nih.govnih.gov For example, with immobilized CALB, the reaction was performed at a rotation speed of 160 rpm. nih.gov The presence of a small amount of water can be beneficial for lipase activity in organic media. tandfonline.comnih.gov Research has shown that a 20% water content in petroleum ether was optimal for the synthesis using TLL hNFs. tandfonline.com The reusability of the immobilized enzyme is also a key consideration, with studies showing catalysts being effectively used for multiple cycles. tandfonline.comnih.govcapes.gov.br
Table 2: Optimized Reaction Conditions from Various Research Studies
| Lipase/Immobilization | Solvent | Substrate Molar Ratio (Retinol Source:Palmitic Acid) | Temperature (°C) | Reaction Time (h) | Yield/Conversion | Reference |
|---|---|---|---|---|---|---|
| Immobilized Candida sp. lipase | Hexane | 1:3 (Vitamin A Acetate:Palmitic Acid) | 25 | 12 | 81% Yield | capes.gov.br |
| Immobilized Candida sp. lipase | Petroleum Ether | 1:4.3 (Vitamin A Acetate:Ethyl Palmitate) | 30 | 12 | 83% Yield | nih.gov |
| Immobilized CALB | Petroleum Ether | 1:3.5 (Vitamin A Acetate:Palmitic Acid) | 35 | 6 | >90% Conversion | nih.gov |
| TLL@apatite hNFs | Petroleum Ether/Water | 1:3 (Vitamin A Acetate:Palmitic Acid) | 35 | 12 | 90.4% Yield | tandfonline.com |
| Immobilized lipase on resin AB-8 | n-Hexane | 1:1.1 (Retinol:Palmitic Acid) | 30 | Not Specified | 97.5% Yield | nih.gov |
| Immobilized Candida sp. 99-125 | Hexane | Not Specified | Not Specified | 6 | 74.6% Conversion | nih.gov |
| Magnetic Nanolipase (MNL) | Petroleum Ether | 1:2.5 (Retinyl Acetate:Palmitic Acid) | 35 | 10 | 51.4% Yield | meddocsonline.orgtsijournals.com |
Metabolism and Interconversion of Retinyl Palmitate
Hydrolysis of Retinyl Palmitate to Retinol (B82714)
The initial and crucial step in mobilizing vitamin A from its storage form is the hydrolysis of retinyl esters, such as retinyl palmitate, to yield free retinol. This reaction is catalyzed by a diverse group of enzymes known as retinyl ester hydrolases (REHs). The general chemical reaction is as follows:
Retinyl Palmitate + H₂O ⇌ Retinol + Palmitate nih.gov
This process occurs in various tissues, ensuring that retinol is available for either transport to peripheral tissues or conversion into its active metabolites. nih.gov
Several enzymes with REH activity have been identified, often belonging to the broader families of lipases and carboxylesterases. These enzymes are not solely dedicated to retinoid metabolism but exhibit activity towards retinyl esters. nih.gov Their characterization reveals distinct properties and locations, reflecting specialized roles in different metabolic contexts.
Carboxylesterases (CES/ES): In the liver, a major site for retinoid processing, multiple carboxylesterase isoenzymes have been identified in microsomal extracts. biologists.com Studies in rats have purified and characterized several of these, including ES10, ES4, and ES3, which collectively account for over 95% of the microsomal REH activity in the liver. biologists.com These enzymes exhibit Michaelis-Menten kinetics for retinyl palmitate hydrolysis. biologists.com
Hormone-Sensitive Lipase (B570770) (HSL): Primarily known for its role in mobilizing fatty acids from adipose tissue, HSL is also a major REH in adipocytes. nih.govdntb.gov.uamdpi.com More recently, HSL has been identified as a key REH in quiescent hepatic stellate cells (HSCs), the primary storage site for vitamin A in the liver. nih.govarvojournals.org Its activity is regulated by phosphorylation, such as through stimulation by β-adrenoreceptor agonists. nih.govdntb.gov.ua
Lipoprotein Lipase (LPL): LPL acts in the circulation to hydrolyze triglycerides in chylomicrons and other lipoproteins. nih.govpnas.org It also possesses significant REH activity, facilitating the hydrolysis of retinyl esters within these particles. nih.govresearchgate.net This action is crucial for the uptake of retinol by extrahepatic tissues like adipose tissue and skeletal muscle. nih.govresearchgate.net The hydrolytic activity of LPL is enhanced by cofactors such as apolipoprotein C-II. nih.gov
Pancreatic Triglyceride Lipase (PTL) and Carboxyl Ester Lipase (CEL): In the intestinal lumen, dietary retinyl esters must be hydrolyzed before absorption. Pancreatic enzymes, including PTL and the bile-salt activated CEL, are key players in this initial digestive step. nih.gov
REHs exhibit both tissue-specific expression and substrate preferences, which underscores their specialized physiological roles.
Tissue Distribution: The distribution of REHs aligns with the metabolic flow of retinoids.
Intestine: Carboxyl Ester Lipase (CEL) is crucial for the initial breakdown of dietary retinyl esters in the gut lumen. nih.gov
Circulation: Lipoprotein Lipase (LPL) is associated with the endothelium of extrahepatic tissues, where it acts on circulating chylomicrons to release retinol for uptake by adipose tissue, muscle, and heart. nih.govresearchgate.net
Liver: Hepatocytes and Hepatic Stellate Cells (HSCs) are central to vitamin A storage and mobilization. HSCs, which store the majority of the body's retinoids, utilize enzymes like Hormone-Sensitive Lipase (HSL), Adipose Triglyceride Lipase (ATGL), and Adiponutrin (ADPN) to mobilize retinol. nih.govarvojournals.org Liver microsomes are rich in various carboxylesterases (ES3, ES4, ES10) that hydrolyze retinyl esters from chylomicron remnants. biologists.comnih.gov
Adipose Tissue: HSL is the primary REH responsible for mobilizing the significant retinoid stores found in adipose tissue. nih.gov
Retinal Pigment Epithelium (RPE): The RPE of the eye contains a distinct, membrane-associated REH activity that is critical for the visual cycle. encyclopedia.pubmdpi.com
Substrate Specificity: Research has revealed that some REHs have distinct preferences for the isomeric form or the fatty acyl chain of the retinyl ester.
Isomer Specificity: In the retinal pigment epithelium, the REH shows a strong preference for 11-cis-retinyl palmitate over other isomers like all-trans-, 9-cis-, and 13-cis-retinyl palmitate. encyclopedia.pubmdpi.com This specificity is vital for the visual cycle, which requires a steady supply of 11-cis-retinal.
Fatty Acyl Chain Specificity: The RPE hydrolase also demonstrates a preference for the palmitate moiety over other fatty acyl chains like stearate (B1226849), myristate, oleate, or linoleate. mdpi.com In contrast, LPL is capable of hydrolyzing a broader range of retinyl esters, including those with palmitate, stearate, oleate, and linoleate chains. nih.gov
Interactive Data Table: Key Retinyl Ester Hydrolases (REHs) and Their Functions
| Enzyme | Primary Tissue/Location | Primary Function in Retinoid Metabolism | Substrate Notes |
| Carboxylesterases (ES3, ES4, ES10) | Liver (microsomes) | Hydrolysis of retinyl esters from chylomicron remnants. biologists.com | Account for >95% of liver microsomal REH activity. biologists.com |
| Hormone-Sensitive Lipase (HSL) | Adipose Tissue, Hepatic Stellate Cells (HSCs) | Mobilization of stored retinyl esters. nih.gov | Activity is regulated by hormonal signals via phosphorylation. nih.govdntb.gov.ua |
| Lipoprotein Lipase (LPL) | Circulation (endothelium-bound) | Hydrolysis of retinyl esters in chylomicrons for tissue uptake. nih.govresearchgate.net | Hydrolyzes palmitate, stearate, oleate, and linoleate esters. nih.gov |
| Carboxyl Ester Lipase (CEL) | Intestinal Lumen | Digestion of dietary retinyl esters for absorption. nih.gov | Exhibits broad substrate specificity. nih.gov |
| RPE-specific REH | Eye (Retinal Pigment Epithelium) | Hydrolysis of stored 11-cis-retinyl esters for the visual cycle. encyclopedia.pubmdpi.com | Highly specific for 11-cis-retinyl palmitate. encyclopedia.pubmdpi.com |
Conversion of Retinol to Retinal and Retinoic Acid
Once retinol is released from its esterified form, it undergoes a two-step oxidation process to become the biologically potent retinoic acid. This conversion is tightly regulated, as retinoic acid controls the expression of over 500 genes. nih.gov
The first step is the oxidation of retinol to retinal (retinaldehyde). This reaction is reversible and is considered the rate-limiting step in the biosynthesis of retinoic acid. nih.govresearchgate.netmdpi.com It is catalyzed by two main families of enzymes:
Retinol Dehydrogenases (RDHs): These enzymes, which are part of the short-chain dehydrogenase/reductase (SDR) superfamily, are microsomal members that catalyze the reversible reaction between retinol and retinal. mdpi.comnih.gov RDH10, in particular, has been shown to be critical for generating the retinal needed for retinoic acid synthesis during embryonic development. nih.govnih.gov
Alcohol Dehydrogenases (ADHs): These are cytosolic enzymes that also catalyze the oxidation of retinol. mdpi.comnih.govresearchgate.net Several ADH isoenzymes, including ADH1 and ADH4, have demonstrated activity with retinol. nih.govwikipedia.org Genetic studies in knockout mice suggest a postnatal role for ADHs in clearing excess retinol and generating retinoic acid under conditions of vitamin A deficiency. nih.gov
The reversible nature of this step allows cells to maintain a balance between retinol and retinal, with some RDHs also capable of reducing retinal back to retinol. nih.govnih.gov
The second step in the pathway is the oxidation of retinal to retinoic acid. This reaction is catalyzed by retinaldehyde dehydrogenases (RALDHs), which are members of the aldehyde dehydrogenase (ALDH) superfamily. nih.govnih.govwikipedia.org
Three primary RALDH isoenzymes have been identified with distinct, non-overlapping expression patterns, particularly during development: nih.govencyclopedia.pub
RALDH1 (ALDH1A1)
RALDH2 (ALDH1A2)
RALDH3 (ALDH1A3)
These enzymes are critical for producing retinoic acid in specific tissues at specific times. biologists.comnih.govencyclopedia.pub For instance, RALDH2 is responsible for the majority of retinoic acid synthesis during early embryonic development, which is essential for processes like heart morphogenesis and neural development. biologists.comwikipedia.org The proposed catalytic mechanism involves a cysteine residue in the enzyme's active site attacking the retinal, leading to the formation of a thioester intermediate that is subsequently hydrolyzed to release retinoic acid. nih.govwikipedia.org
Unlike the first oxidative step, the conversion of retinal to retinoic acid is an irreversible reaction. nih.govresearchgate.netmdpi.comresearchgate.net This unidirectionality ensures that once retinoic acid is synthesized, it is committed to its biological function or subsequent degradation. This irreversible commitment makes the RALDH-catalyzed step a critical control point in regulating the levels of biologically active vitamin A. nih.govmdpi.com The tight control of this final synthesis step is crucial, as both an excess and a deficiency of retinoic acid can be harmful to an organism. nih.govmdpi.com
Interactive Data Table: Enzymes in the Oxidation of Retinol to Retinoic Acid
| Metabolic Step | Enzyme Family | Specific Enzymes | Nature of Reaction | Cofactor |
| Retinol → Retinal | Retinol Dehydrogenases (RDH) / Alcohol Dehydrogenases (ADH) | RDH10, ADH1, ADH4 nih.govnih.gov | Reversible, Rate-limiting nih.govmdpi.com | NAD⁺ |
| Retinal → Retinoic Acid | Retinaldehyde Dehydrogenases (RALDH / ALDH) | RALDH1, RALDH2, RALDH3 nih.govnih.gov | Irreversible nih.govresearchgate.netmdpi.com | NAD⁺ |
Catabolism of Retinoic Acid and its Metabolites
The biological activity of retinoic acid (RA) is tightly controlled, not only through its synthesis but also through its degradation into less active forms. This catabolic process is essential for maintaining appropriate cellular concentrations of RA, thereby preventing the detrimental effects of both its deficiency and excess. mdpi.com The primary pathway for RA elimination involves its conversion into more polar, water-soluble metabolites that can be more easily excreted from the body. nih.gov This oxidative metabolism is predominantly carried out by a specific family of enzymes, ensuring the precise regulation of RA signaling. nih.gov
Formation of Polar Metabolites (e.g., 4-hydroxy-RA, 4-oxo-RA)
The catabolism of all-trans-retinoic acid (atRA) is initiated by hydroxylation, leading to the formation of several polar metabolites. mdpi.com Among the most significant of these are 4-hydroxy-retinoic acid (4-OH-RA) and 4-oxo-retinoic acid (4-oxo-RA). nih.govnih.gov The creation of these compounds is considered a key step in the inactivation and clearance of RA. nih.gov
The process begins with the hydroxylation of the cyclohexenyl ring of the RA molecule at the C4 position, producing 4-hydroxy-RA. nih.gov This metabolite can be further oxidized to form 4-oxo-RA. nih.gov Studies using human small intestinal microsomes have identified both all-trans-4-hydroxy-RA and all-trans-4-oxo-RA as products of atRA metabolism. nih.gov While often viewed as inactivation products, these metabolites are not entirely devoid of biological activity. For instance, 4-oxo-retinoic acid can bind to retinoic acid receptors (RARs) and induce the expression of reporter genes, although its binding affinity and transactivation efficacy can vary compared to atRA. caymanchem.comnih.gov Similarly, 4-hydroxy-RA also binds to RARs, but with a lower affinity than its parent compound. caymanchem.com
Another metabolite, 18-hydroxy-retinoic acid (18-OH-RA), has also been identified as a product of RA catabolism. nih.gov These hydroxylated derivatives represent the initial steps toward making the lipophilic RA molecule more water-soluble for eventual elimination. mdpi.com
Role of Cytochrome P450 Enzymes (e.g., CYP26)
The oxidative catabolism of retinoic acid is primarily mediated by a specific group of enzymes belonging to the cytochrome P450 (CYP) superfamily. nih.gov The key players in this process are the CYP26 family of enzymes, which includes three isoforms: CYP26A1, CYP26B1, and CYP26C1. nih.govannualreviews.org These enzymes are distinguished by being both regulated by and highly active toward all-trans-RA. nih.gov
The CYP26 enzymes are critical for maintaining RA homeostasis by clearing RA from tissues. nih.gov They function as RA hydroxylases, with 4-OH-RA being the primary metabolite formed by CYP26A1 and CYP26B1. nih.gov The expression of CYP26 enzymes is often complementary to the expression of RA-synthesizing enzymes, creating precise gradients of RA concentration that are crucial for processes like embryonic development. mdpi.comresearchgate.net By degrading RA, CYP26 enzymes protect specific cells and tissues from inappropriate or excessive RA signaling. mdpi.com
CYP26A1: This is considered a major RA hydroxylase, particularly in the liver. tandfonline.comnih.gov Its expression is strongly induced by RA, creating a negative feedback loop that helps to control cellular RA levels. nih.gov
CYP26B1: This enzyme is also essential for regulating RA levels and is vital for postnatal survival and germ cell development. nih.govannualreviews.org
CYP26C1: This isoform is also involved in the metabolism of both all-trans and 9-cis isomers of retinoic acid. caymanchem.com
While the CYP26 family is paramount, other cytochrome P450 enzymes can also contribute to RA metabolism. For example, studies have implicated enzymes such as CYP1A1 and CYP3A in the formation of RA metabolites in certain tissues. nih.govcaymanchem.com However, the efficiency and specificity of the CYP26 enzymes mark them as the principal regulators of RA clearance. nih.govnih.gov
Interactive Data Table: Key Metabolites in Retinoic Acid Catabolism
| Compound Name | Abbreviation | Molecular Formula | Role |
| 4-hydroxy-retinoic acid | 4-hydroxy-RA | C₂₀H₂₈O₃ | A primary polar metabolite formed by CYP26 enzymes. nih.govcaymanchem.com |
| 4-oxo-retinoic acid | 4-oxo-RA | C₂₀H₂₆O₃ | An active metabolite formed from 4-hydroxy-RA, capable of binding to RARs. caymanchem.comnih.gov |
| 18-hydroxy-retinoic acid | 18-hydroxy-RA | C₂₀H₂₈O₃ | A polar metabolite formed during RA catabolism. nih.gov |
Transport and Storage Mechanisms of Retinyl Palmitate
Absorption and Initial Transport from the Intestine
The initial steps in the assimilation of dietary retinyl palmitate occur within the gastrointestinal tract, specifically the small intestine. Here, the compound is processed and packaged for transport via the lymphatic system.
Dietary retinyl esters are first hydrolyzed in the intestinal lumen to retinol (B82714). annualreviews.org This free retinol is then taken up by the enterocytes, the absorptive cells lining the small intestine. annualreviews.org Inside the enterocytes, retinol is re-esterified, predominantly with palmitic acid, to form retinyl palmitate. oup.comoup.com This newly synthesized retinyl palmitate, along with other dietary lipids such as triglycerides and cholesterol, is then incorporated into large lipoprotein particles called chylomicrons. annualreviews.orgoup.commdpi.com
These chylomicrons are secreted from the enterocytes into the lymphatic system, a network of vessels that runs parallel to the circulatory system. annualreviews.orgoup.commdpi.com This lymphatic route is the primary pathway for the transport of absorbed fats and fat-soluble vitamins, including retinyl palmitate, from the intestine to the systemic circulation. oup.comoup.comresearchgate.net Studies in rats have demonstrated that the absorption of retinol into the lymph is influenced by various intraluminal factors, including the concentration of bile salts and the presence of specific fatty acids. nih.gov
A study comparing water-miscible and oil-soluble retinyl palmitate as markers for chylomicrons found that the water-miscible form resulted in a more rapid absorption and an earlier peak response of plasma retinyl esters. nih.gov This suggests that the formulation of retinyl palmitate can influence the efficiency and timing of its incorporation into chylomicrons and subsequent lymphatic transport. nih.gov
Once the chylomicrons enter the bloodstream, they circulate throughout the body, delivering their lipid cargo to various tissues. The key enzyme responsible for the breakdown of triglycerides within these chylomicrons is lipoprotein lipase (B570770) (LPL). nih.govresearchgate.net LPL is located on the surface of endothelial cells lining the capillaries, particularly in adipose tissue, skeletal muscle, and the heart. researchgate.netfrontiersin.org
LPL hydrolyzes the triglycerides in chylomicrons, releasing fatty acids that can be taken up by the surrounding tissues for energy or storage. nih.govresearchgate.net This process results in the formation of smaller, denser particles known as chylomicron remnants. nih.gov While LPL's primary role is in triglyceride metabolism, it also influences the uptake of other chylomicron components, including retinyl esters. nih.govnih.gov Research suggests that LPL contributes to the extrahepatic clearance of chylomicron vitamin A. nih.gov Studies in mice have shown that the level of LPL expression in skeletal muscle and heart tissue influences the amount of retinoid taken up from chylomicrons. nih.gov Furthermore, LPL may facilitate the uptake of retinyl esters into tissues through a process that might not involve its enzymatic activity. nih.gov
Hepatic Uptake and Storage
The liver plays a central role in the metabolism and storage of vitamin A. After circulating in the bloodstream and delivering a portion of their lipid content to peripheral tissues, the chylomicron remnants, now enriched in retinyl esters and cholesterol, are primarily cleared by the liver. nih.gov
Chylomicron remnants are rapidly removed from the circulation by the liver. nih.gov This uptake is a receptor-mediated process, with apolipoprotein E (apoE) on the surface of the remnants playing a crucial role in their recognition by hepatic receptors. nih.gov The remnants first pass through fenestrations in the liver's endothelial lining to enter the space of Disse, where they can interact with hepatocytes (liver parenchymal cells). nih.gov
Several mechanisms appear to be involved in the hepatic uptake of these remnants, including direct binding to receptors such as the LDL receptor and the LDL receptor-related protein (LRP). nih.gov Studies in rats have shown that after intravenous injection of chylomicrons containing radioactive retinyl ester, the radioactivity is initially taken up by the hepatocytes. pnas.orgpnas.org This initial uptake by parenchymal cells is a critical step in the delivery of dietary vitamin A to the liver. pnas.orgpnas.org
| Parameter | Observation in Rat Liver | Reference |
| Initial Uptake | 80-90% of injected radioactive retinyl ester taken up by the liver within 30 minutes. | pnas.org |
| Primary Cell Type for Initial Uptake | Most of the initial radioactivity is found in hepatocytes. | pnas.orgpnas.org |
| Time to Peak Radioactivity in Liver | Most of the injected dose is recovered in the liver after approximately 3 hours. | pnas.org |
While hepatocytes are responsible for the initial uptake of retinyl esters from chylomicron remnants, the primary storage site for vitamin A in the liver, and indeed the entire body, is the hepatic stellate cells (HSCs). nih.govportlandpress.commdpi.comscienceopen.com These non-parenchymal cells are located in the space of Disse. mdpi.com
Following their uptake by hepatocytes, retinyl esters are hydrolyzed to retinol. mdpi.com The retinol is then thought to be transferred from the hepatocytes to the adjacent stellate cells. pnas.orgpnas.org Inside the HSCs, retinol is re-esterified, mainly to retinyl palmitate, and stored. portlandpress.commdpi.com Under normal conditions, HSCs store the vast majority of the body's vitamin A reserves in the form of retinyl esters. mdpi.comnih.gov In fact, 70% of the body's retinoid is stored in the liver, and of that, 90-95% is found in the lipid droplets of HSCs. scienceopen.com
| Cell Type | Function in Retinyl Ester Metabolism | Reference |
| Hepatocytes | Initial uptake of retinyl esters from chylomicron remnants and subsequent hydrolysis to retinol. | pnas.orgpnas.orgmdpi.com |
| Hepatic Stellate Cells | Primary storage site of vitamin A in the form of retinyl esters. | nih.govportlandpress.commdpi.comscienceopen.com |
The storage of retinyl esters within hepatic stellate cells occurs in specialized organelles called lipid droplets. portlandpress.comscienceopen.comnih.gov These droplets are composed of a core of neutral lipids, primarily retinyl esters in HSCs, surrounded by a monolayer of phospholipids (B1166683) and associated proteins. nih.gov The number and size of these lipid droplets are directly influenced by dietary retinoid intake. scienceopen.comnih.gov
Research has shown that the ability to synthesize and store retinyl esters is essential for the formation of these lipid droplets in HSCs. scienceopen.com These lipid droplets are dynamic structures, and their contents can be mobilized upon demand to release retinol into the circulation, bound to retinol-binding protein, for delivery to other tissues. mdpi.com The proteins on the surface of these droplets are believed to play a role in regulating the storage and mobilization of the stored retinyl esters. nih.gov Studies have also indicated that retinyl esters have an intrinsic ability to sequester and form lipid droplets, even in the absence of other neutral lipids like triacylglycerol. nih.gov
Mobilization of Retinyl Palmitate from Storage
The mobilization of retinyl palmitate, the primary storage form of vitamin A, is a critical process for maintaining steady levels of retinol in the blood for delivery to peripheral tissues. researchgate.netnih.gov This process predominantly occurs in the liver, the body's main reservoir for vitamin A, where retinyl esters are stored within lipid droplets in hepatic stellate cells (HSCs). nih.govnih.gov
The initial step in mobilizing stored vitamin A is the hydrolysis of retinyl esters to retinol and free fatty acids. This reaction is catalyzed by a group of enzymes known as retinyl ester hydrolases (REHs). nih.govnih.gov While several enzymes have been shown to possess REH activity in vitro, the specific hydrolase responsible for the bulk of retinyl ester mobilization from HSCs under physiological conditions is still under investigation. nih.govannualreviews.org
Several candidate enzymes have been proposed to play a role in hepatic retinyl ester hydrolysis, including:
Hormone-sensitive lipase (HSL): While HSL is a key REH in adipose tissue, its expression in the liver is comparatively low. researchgate.netnih.gov
Carboxylesterases (CES): This family of enzymes has been implicated in the breakdown of retinyl esters. researchgate.net
Patatin-like phospholipase domain-containing protein 3 (PNPLA3): This lipase has been identified as responsible for retinyl palmitate hydrolysis in human HSCs. semanticscholar.org
The activation of HSCs, which can occur in response to liver injury, leads to a rapid breakdown of their retinyl ester stores. uu.nluu.nl This process is characterized by an increase in REH activity, contributing to the release of retinol. uu.nl
Once hydrolyzed to retinol within the HSCs, the retinol is then transported to hepatocytes. frontiersin.orgresearchgate.net Inside the hepatocytes, retinol binds to retinol-binding protein 4 (RBP4), a specific carrier protein synthesized primarily in the liver. frontiersin.orgfrontiersin.orgwikipedia.org The binding of retinol to RBP4 is a prerequisite for its secretion from the liver into the bloodstream. frontiersin.orgyoutube.com
The complex of retinol and RBP4, known as holo-RBP4, is then further stabilized by binding to another protein, transthyretin (TTR). nih.govfrontiersin.org This larger complex prevents the premature filtration of the relatively small RBP4 molecule by the kidneys, ensuring efficient delivery of retinol to target tissues. nih.govwikipedia.org The secretion of the holo-RBP4-TTR complex from the liver is a regulated process, influenced by the body's vitamin A status. frontiersin.org Studies have shown that liver stellate cells themselves can synthesize and secrete RBP4, suggesting a potential pathway for direct mobilization of retinol from storage into the circulation. nih.gov
Table 1: Key Proteins in Retinyl Palmitate Mobilization
| Protein | Function | Location |
|---|---|---|
| Retinyl Ester Hydrolases (REHs) | Catalyze the hydrolysis of retinyl esters to retinol. | Hepatic Stellate Cells |
| Retinol-Binding Protein 4 (RBP4) | Binds retinol for transport in the bloodstream. | Hepatocytes, Bloodstream |
| Transthyretin (TTR) | Stabilizes the holo-RBP4 complex in circulation. | Bloodstream |
Cellular Uptake and Intracellular Handling
The delivery of retinol to peripheral tissues is mediated by the interaction of the circulating holo-RBP4 with specific cell surface receptors. This process ensures that tissues with a demand for vitamin A can efficiently acquire it from the blood.
The primary receptor for the RBP4-retinol complex is the multitransmembrane protein STRA6. nih.govwikipedia.orgoup.com STRA6 is expressed in various tissues, including the eye, brain, and testis, which have a high requirement for vitamin A. oup.com It functions as both a receptor that binds holo-RBP4 and a transporter that facilitates the movement of retinol across the cell membrane. nih.govwikipedia.orgnih.gov
The mechanism of retinol uptake via STRA6 involves the binding of holo-RBP4 to the extracellular domain of the receptor. wikipedia.org This interaction triggers the release of retinol from RBP4 and its transport into the cell, while the apo-RBP4 (RBP4 without retinol) remains outside. nih.govresearchgate.net The transport process is bidirectional, meaning STRA6 can also mediate the efflux of retinol from the cell to apo-RBP4. nih.govnih.gov The efficiency of retinol uptake is enhanced by its subsequent intracellular processing, which creates a concentration gradient that favors influx. nih.gov
Once inside the cell, retinol is immediately bound by cellular retinol-binding proteins (CRBPs), primarily CRBP1 and CRBP2. amegroups.orgnih.gov These proteins are abundant in the cytoplasm and play several crucial roles in intracellular retinol handling:
Solubilization and Transport: CRBPs bind the hydrophobic retinol molecule, preventing its non-specific interactions with other cellular components and facilitating its transport within the aqueous cytoplasm. nih.gov
Substrate Channeling: Holo-CRBP (the complex of CRBP and retinol) acts as the primary substrate for enzymes involved in retinol metabolism. nih.gov It delivers retinol to lecithin:retinol acyltransferase (LRAT) for esterification back into retinyl esters for storage, or to retinol dehydrogenases for oxidation to retinaldehyde, the first step in the synthesis of retinoic acid. nih.govnih.gov
Metabolic Regulation: By sequestering retinol and presenting it to specific enzymes, CRBPs regulate the metabolic fate of retinol, directing it towards either storage or conversion to active metabolites. nih.gov
CRBP1 is widely expressed, while CRBP2 is found predominantly in the absorptive enterocytes of the small intestine, where it plays a key role in the uptake and initial processing of dietary vitamin A. nih.govnih.govresearchgate.net The tight binding of retinol by CRBPs is essential for maintaining a low intracellular concentration of free retinol, thereby driving its uptake through the STRA6 receptor. nih.gov
Table 2: Proteins Involved in Cellular Retinol Uptake and Handling
| Protein | Function | Location |
|---|---|---|
| STRA6 | Cell surface receptor and transporter for retinol from holo-RBP4. | Plasma Membrane |
| CRBP1 | Binds intracellular retinol, facilitates transport and metabolism. | Cytoplasm (widespread) |
| CRBP2 | Binds intracellular retinol in the intestine, involved in dietary vitamin A absorption. | Cytoplasm (Small Intestine) |
Molecular and Cellular Mechanisms of Retinyl Palmitate Action Via Its Metabolites
Nuclear Receptor Binding and Activation
The effects of retinoic acid are orchestrated through two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). nih.govnih.gov These receptors are members of the steroid hormone receptor superfamily and are crucial in mediating the genomic effects of retinoids. nih.govnih.gov
Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs)
There are three distinct subtypes for both RARs (RARα, RARβ, and RARγ) and RXRs (RXRα, RXRβ, and RXRγ), each encoded by a separate gene. wikipedia.org These receptors are ligand-activated transcription factors. wikipedia.org RARs can bind to both all-trans retinoic acid (ATRA) and its isomer, 9-cis-retinoic acid, with high affinity. wikipedia.orgnih.gov In contrast, RXRs are specifically activated by 9-cis-retinoic acid. nih.govyoutube.com
The primary mechanism of action involves the formation of a heterodimer between an RAR and an RXR. wikipedia.orgyoutube.com This RAR/RXR heterodimer is the functional unit that binds to DNA and regulates gene transcription. nih.gov In the absence of a ligand, the RAR/RXR complex is bound to specific DNA sequences and actively represses gene expression. wikipedia.orgfrontiersin.org The binding of a ligand, such as ATRA to RAR, induces a conformational change in the receptor complex, leading to the activation of gene transcription. wikipedia.orgnih.gov
| Receptor Family | Subtypes | Primary Ligand(s) |
|---|---|---|
| Retinoic Acid Receptors (RARs) | RARα, RARβ, RARγ | All-trans retinoic acid (ATRA), 9-cis-retinoic acid |
| Retinoid X Receptors (RXRs) | RXRα, RXRβ, RXRγ | 9-cis-retinoic acid |
Heterodimerization with Other Nuclear Receptors (e.g., PPARα)
RXRs are notable for their ability to form heterodimers not only with RARs but also with a variety of other nuclear receptors. nih.gov This positions RXRs as master regulators in nuclear receptor signaling. youtube.com Other partners for RXR heterodimerization include the peroxisome proliferator-activated receptors (PPARs), the vitamin D receptor (VDR), and the thyroid hormone receptor (TR). nih.govnih.gov
The formation of these different heterodimers allows for a complex interplay and cross-talk between various signaling pathways. nih.gov For instance, the PPARs, which are key regulators of lipid metabolism, must heterodimerize with RXR to exert their functions. nih.gov This competition for RXR among different nuclear receptors is a critical aspect of gene regulation, and the relative expression levels of these receptors in a given cell type can determine the ultimate biological response. nih.gov
Retinoid Response Elements (RAREs) on Target Genes
The RAR/RXR heterodimers regulate gene expression by binding to specific DNA sequences known as retinoic acid response elements (RAREs), which are located in the promoter regions of target genes. wikipedia.orgbioscientifica.com The consensus sequence for a RARE typically consists of two direct repeats of the hexanucleotide sequence PuG(G/T)TCA separated by a specific number of nucleotides (a spacer). nih.govtocris.com The most common configuration is a direct repeat separated by five base pairs (DR-5). researchgate.net The RAR/RXR heterodimer binds to these RAREs, with the RXR typically occupying the 5' (upstream) half-site and the RAR binding to the 3' (downstream) half-site. tocris.com The presence and specific arrangement of these RAREs within a gene's promoter determine its responsiveness to retinoic acid. nih.gov
Gene Expression Regulation
The binding of retinoic acid to the RAR component of the RAR/RXR heterodimer initiates a series of events that ultimately modulate the transcription of target genes. bioscientifica.com This regulation can result in either the activation or repression of gene expression, depending on the specific gene and cellular context. nih.gov
Transcriptional Activation and Repression
In its unliganded state, the RAR/RXR heterodimer bound to a RARE actively represses transcription. frontiersin.orgresearchgate.net This is achieved through the recruitment of corepressor proteins. wikipedia.org Upon binding of an agonist like ATRA to RAR, the receptor undergoes a conformational change. nih.gov This change leads to the dissociation of the corepressor complex and the subsequent recruitment of coactivator proteins. wikipedia.orgresearchgate.net This switch from a repressive to an activational complex is a key mechanism in retinoid signaling. nih.gov
While the predominant action of liganded RAR/RXR is transcriptional activation, retinoic acid can also mediate gene repression. pnas.org This can occur through several mechanisms, including interference with the activity of other transcription factors, such as AP-1. pnas.orgtandfonline.com
Involvement of Coactivators and Corepressors
The regulation of gene expression by the RAR/RXR heterodimer is critically dependent on its interaction with coactivator and corepressor proteins. nih.gov
In the absence of a ligand, the heterodimer associates with corepressor complexes, which often include proteins like silencing mediator for retinoid and thyroid hormone receptors (SMRT) and nuclear receptor corepressor (NCoR). nih.govpnas.org These corepressors, in turn, recruit histone deacetylases (HDACs), which modify chromatin to create a more compact structure, thereby repressing transcription. frontiersin.orgresearchgate.net
Upon ligand binding, the conformational change in the RAR/RXR complex facilitates the release of corepressors and the recruitment of coactivators. wikipedia.orgresearchgate.net A multitude of coactivators have been identified, including members of the p160/steroid receptor coactivator (SRC) family (such as SRC-1), and proteins with histone acetyltransferase (HAT) activity like CBP/p300 and PCAF. nih.govpnas.org These coactivators help to remodel chromatin into a more open state, making it accessible to the transcriptional machinery and leading to gene activation. researchgate.net The dynamic interplay between the recruitment of corepressors and coactivators allows for precise control over the expression of retinoid-responsive genes. nih.gov
| Coregulator Type | Examples | Function in Retinoid Signaling |
|---|---|---|
| Corepressors | NCoR, SMRT | Recruited by unliganded RAR/RXR; mediate transcriptional repression, often via HDAC recruitment. |
| Coactivators | SRC-1, CBP/p300, PCAF | Recruited by liganded RAR/RXR; mediate transcriptional activation, often via histone acetyltransferase (HAT) activity. |
Modulation of Enzymatic Activities and Protein Expression
The primary mechanism by which retinyl palmitate's metabolites exert their effects is through the modulation of protein expression, which in turn affects a vast array of enzymatic activities and cellular functions. It is estimated that all-trans retinoic acid regulates the expression of over 500 genes, either directly or indirectly.
Direct Gene Regulation: Direct regulation occurs when the ATRA-bound RAR/RXR complex binds to a RARE in a gene's promoter or enhancer region, thereby activating or repressing its transcription. nih.gov This is the classical, or genomic, pathway of retinoid action. Genes directly regulated by ATRA include those involved in cell differentiation, proliferation, and apoptosis, as well as those that play a role in retinoid metabolism itself. For instance, ATRA can induce the expression of RARβ and cellular retinol-binding protein I (CRBP-I).
Regulation of Metabolic Enzymes: ATRA plays a crucial role in regulating its own homeostasis by controlling the expression of enzymes involved in its synthesis and degradation. For example, ATRA can induce the expression of cytochrome P450 family 26 (CYP26) enzymes, which are responsible for catabolizing ATRA and preventing its accumulation to excessive levels. It can also modulate the expression of alcohol and retinaldehyde dehydrogenases involved in its synthesis. Furthermore, studies have shown that ATRA can selectively modulate the activities of various drug-metabolizing enzymes, such as certain cytochrome P450s (CYPs).
Indirect Gene Regulation and Protein Expression: Indirect regulation of gene expression by ATRA can occur through several mechanisms. These include the ATRA-mediated regulation of other transcription factors, which then go on to control their own sets of target genes. Additionally, the non-genomic effects of ATRA on signaling pathways like MAPK can lead to the phosphorylation and activation of other proteins and transcription factors, ultimately altering gene expression. The localization of RARα in neuronal dendrites suggests a non-nuclear function in regulating local protein synthesis.
Table 2: Examples of Proteins and Enzymes Modulated by All-Trans Retinoic Acid (ATRA)
| Category | Protein/Enzyme | Function | Effect of ATRA |
|---|---|---|---|
| Nuclear Receptors | Retinoic Acid Receptor β (RARβ) | Mediates ATRA signaling | Upregulation of expression |
| Binding Proteins | Cellular Retinol-Binding Protein I (CRBP-I) | Intracellular transport of retinol (B82714) | Upregulation of expression |
| Metabolic Enzymes | Cytochrome P450 26A1 (CYP26A1) | Catabolism of ATRA | Upregulation of expression |
| Cytochrome P450 3A4 (CYP3A4) | Drug metabolism | Modulation of activity | |
| Signaling Proteins | c-erbB-2 (HER2) | Receptor tyrosine kinase | Down-regulation of expression |
| CD103 | Integrin alpha E chain | Upregulation of expression (via p38 MAPK) | |
| Transcription Factors | STAT3, STAT5 | Signal transduction and transcription | Modulation of activity |
Role of Retinyl Palmitate in Specific Biological Processes Mechanistic Focus
Regulation of Cellular Differentiation and Proliferation
The primary mechanism through which retinyl palmitate exerts its influence is via the control of gene transcription mediated by retinoic acid. Retinoic acid enters the cell nucleus and binds to specific nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs). These receptors form heterodimers (RAR-RXR) that then bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes. This binding event recruits co-activator or co-repressor proteins, ultimately regulating the rate of transcription and altering the cell's protein expression profile, which dictates its state of differentiation and proliferative capacity.
In the epidermis, retinyl palmitate is enzymatically hydrolyzed to retinol (B82714), which is subsequently oxidized to retinaldehyde and then to retinoic acid. This localized conversion is central to its effects on keratinocytes, the predominant cell type in the epidermis.
Normalization of Differentiation: Retinoic acid modulates the expression of various keratin (B1170402) proteins. It has been shown to suppress the expression of terminal differentiation markers, such as keratins K1 and K10, which are characteristic of the suprabasal, differentiated layers of the epidermis. Concurrently, it can promote the expression of markers associated with the basal, proliferative layer. This action results in a more organized and normalized process of keratinization, leading to a less compacted stratum corneum and a healthier epidermal structure.
Stimulation of Proliferation: By influencing gene expression, retinoic acid stimulates the proliferation of basal keratinocytes. This leads to an increase in epidermal thickness (acanthosis), contributing to a more robust epidermal barrier.
Table 1: Mechanistic Effects of Retinyl Palmitate-Derived Retinoic Acid on Keratinocytes
| Cellular Process | Key Molecular Target / Mediator | Observed Biological Outcome |
|---|---|---|
| Cellular Differentiation | Transcription of keratin genes (e.g., K1, K10) | Suppression of terminal differentiation markers, leading to normalized keratinization. |
| Cellular Proliferation | Genes regulating the cell cycle in basal keratinocytes | Increased proliferation of basal cells, resulting in epidermal thickening (acanthosis). |
| Gene Regulation | Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs) | Activation or repression of genes containing Retinoic Acid Response Elements (RAREs). |
Within the dermis, retinyl palmitate-derived retinoic acid significantly impacts fibroblasts, the cells responsible for synthesizing and maintaining the extracellular matrix (ECM).
Stimulation of ECM Synthesis: Retinoic acid directly stimulates fibroblast activity. It binds to nuclear receptors within fibroblasts, upregulating the transcription of genes encoding key ECM proteins. This includes a marked increase in the synthesis of procollagen (B1174764) I and procollagen III, which are the precursors to the most abundant types of collagen in the skin. Furthermore, it enhances the production of elastin (B1584352) and glycosaminoglycans (GAGs), such as hyaluronic acid, which are crucial for skin hydration and elasticity.
Inhibition of ECM Degradation: A critical aspect of ECM remodeling is the balance between synthesis and degradation. Retinoic acid helps shift this balance toward synthesis by inhibiting the expression and activity of a family of enzymes called matrix metalloproteinases (MMPs), including collagenase (MMP-1) and gelatinases (MMP-2, MMP-9). These enzymes are responsible for breaking down collagen and other matrix components. By suppressing MMPs, retinoic acid helps preserve the existing dermal matrix.
Table 2: Influence of Retinyl Palmitate-Derived Retinoic Acid on Fibroblasts and ECM
| Target Component | Mechanism of Action | Net Result on ECM |
|---|---|---|
| Fibroblasts | Stimulation of cellular proliferation and metabolic activity. | Increased population of active, matrix-producing cells. |
| Collagen (Type I & III) | Upregulation of procollagen gene transcription (COL1A1, COL3A1). | Increased deposition of new collagen fibers in the dermis. |
| Elastin & GAGs | Increased gene expression for elastin and enzymes involved in GAG synthesis. | Enhanced skin elasticity and hydration capacity. |
| Matrix Metalloproteinases (MMPs) | Inhibition of gene expression and enzymatic activity of MMP-1, MMP-2, etc. | Decreased degradation of existing collagen and other ECM components. |
Retinoids, including the active form derived from retinyl palmitate, are known potent inhibitors of adipogenesis (the formation of fat cells). This process is controlled by a cascade of transcription factors.
Suppression of Adipogenic Transcription Factors: Research has demonstrated that retinoic acid can suppress the expression and/or activity of key master regulators of adipocyte differentiation. These include Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα). By inhibiting these crucial transcription factors, retinoic acid effectively blocks the developmental program that converts pre-adipocytes into mature, lipid-storing adipocytes.
Involvement in Metabolic Pathways at the Cellular Level
The regulatory effects of retinyl palmitate extend to the direct modulation of cellular metabolic pathways, primarily concerning lipids and proteins. This is a direct consequence of its ability to alter the expression of genes encoding for metabolic enzymes and regulatory proteins.
Retinyl palmitate itself is a lipid ester and a key player in the vitamin A storage and transport cycle. Its hydrolysis by enzymes like retinyl palmitate hydrolase (RPH) is the rate-limiting step in mobilizing retinol from storage pools in the liver and other tissues. Beyond its role in the vitamin A cycle, its metabolite, retinoic acid, influences broader lipid metabolism. In sebaceous glands, for example, retinoic acid has been shown to inhibit sebocyte proliferation and lipogenesis, thereby reducing sebum production. This effect is mediated by the downregulation of genes involved in fatty acid and triglyceride synthesis.
The impact of retinyl palmitate on protein metabolism is most prominently illustrated by its effect on collagen synthesis in dermal fibroblasts, as detailed previously. This is a classic example of metabolic pathway regulation at the genetic level.
Transcriptional Upregulation: The process begins when retinoic acid activates the RAR-RXR complex in the fibroblast nucleus.
Gene Activation: This complex binds to RAREs in the promoter regions of the COL1A1 and COL3A1 genes, which code for procollagen I and III, respectively.
Increased Protein Synthesis: This binding event significantly increases the rate of messenger RNA (mRNA) transcription from these genes. The resulting mRNA molecules are then translated into procollagen protein chains by ribosomes on the endoplasmic reticulum.
Post-Translational Modification and Secretion: The newly synthesized procollagen chains undergo extensive post-translational modifications before being secreted from the fibroblast into the extracellular space, where they are assembled into mature, functional collagen fibrils. This entire cascade, from gene to functional protein, represents a direct and potent influence on a specific protein metabolic pathway.
Table 3: Step-wise Stimulation of Collagen Protein Synthesis by Retinoic Acid
| Step | Cellular Location | Key Molecular Events | Metabolic Outcome |
|---|---|---|---|
| 1. Signal Reception | Cytoplasm / Nucleus | Retinyl palmitate is converted to retinoic acid (RA). | Generation of the active signaling molecule. |
| 2. Receptor Binding | Nucleus | RA binds to and activates the RAR-RXR heterodimer complex. | Formation of an active transcription factor complex. |
| 3. Gene Transcription | Nucleus | The RA-RAR-RXR complex binds to RAREs on DNA, initiating transcription of procollagen genes (COL1A1, COL3A1). | Increased synthesis of procollagen mRNA. |
| 4. Protein Translation | Endoplasmic Reticulum | Procollagen mRNA is translated into polypeptide chains by ribosomes. | Increased synthesis of procollagen protein. |
| 5. Secretion & Assembly | Extracellular Space | Procollagen is secreted and processed into mature collagen fibrils. | Net increase in dermal collagen matrix. |
Impact on Carbohydrate Metabolism (e.g., TCA cycle)
Retinyl palmitate, as a storage and precursor form of vitamin A, influences carbohydrate metabolism primarily through its conversion to the biologically active metabolite, all-trans-retinoic acid (atRA). wikipedia.orgresearchgate.net This active form modulates the transcription of genes encoding key enzymes involved in metabolic pathways, including the Tricarboxylic Acid (TCA) cycle. scielo.br The liver, a major site for both vitamin A storage and carbohydrate metabolism, is a key location for these regulatory actions. wikipedia.org
The influence of retinoids on carbohydrate metabolism is multifaceted:
Regulation of Glycolytic Enzymes: Studies have shown that vitamin A status affects the expression and activity of crucial glycolytic enzymes. In vitamin A deficient animals, the messenger RNA (mRNA) levels of hepatic glucokinase (Gck) are lower compared to their counterparts with sufficient vitamin A. nih.gov Retinoic acid not only increases the expression of hepatic Gck but can also work synergistically with insulin (B600854) to induce its expression in primary rat hepatocytes. nih.gov Conversely, high doses of retinyl palmitate have been observed to decrease the activities of key hepatic glycolytic enzymes like phosphofructokinase and pyruvate (B1213749) kinase in rats. mdpi.com
Modulation of TCA Cycle Enzymes: All-trans-retinoic acid treatment has been demonstrated to increase the expression of key enzymes within the TCA cycle. In models of human liver cells, atRA treatment significantly increased the expression of isocitrate dehydrogenase (IDH2), a crucial enzyme in the cycle. mdpi.com Furthermore, the retinoic acid receptor-related orphan receptor α (RORα), a nuclear receptor involved in retinoid signaling, directly regulates the expression of citrate (B86180) synthase (CS), the enzyme that catalyzes the first step of the TCA cycle. e-century.usresearchgate.net In mice with a nonfunctional RORα protein, both the mRNA expression and enzymatic activity of citrate synthase were found to be significantly decreased in the liver. e-century.us
Control of Pyruvate Entry into the TCA Cycle: Retinoic acid can regulate the activity of the pyruvate dehydrogenase (PDH) complex, which is the gatekeeper for the entry of pyruvate into the TCA cycle. It achieves this by transcriptionally regulating pyruvate dehydrogenase kinase 4 (Pdk4). researchgate.net PDK4 phosphorylates and inactivates the PDH complex, thereby reducing the conversion of pyruvate to acetyl-CoA. This regulation is a critical factor in maintaining metabolic flexibility in tissues like the heart. researchgate.net
Table 1: Influence of Retinoids on Key Carbohydrate Metabolism Enzymes
| Enzyme | Metabolic Pathway | Observed Effect of Retinoids (Primarily Retinoic Acid) | Reference |
|---|---|---|---|
| Glucokinase (Gck) | Glycolysis | Expression is increased; effect can be synergistic with insulin. | nih.gov |
| Phosphofructokinase | Glycolysis | Activity decreased with high-dose retinyl palmitate. | mdpi.com |
| Pyruvate Kinase | Glycolysis | Activity decreased with high-dose retinyl palmitate. | mdpi.com |
| Citrate Synthase (CS) | TCA Cycle | Expression and activity are positively regulated by RORα, a retinoid-related receptor. | e-century.usresearchgate.net |
| Isocitrate Dehydrogenase (IDH2) | TCA Cycle | Expression is increased. | mdpi.com |
| Pyruvate Dehydrogenase Kinase 4 (Pdk4) | Regulation of PDH Complex | Expression is transcriptionally regulated. | researchgate.net |
Cellular Homeostasis and Stress Response Mechanisms
Influence on Oxidative Stress Response
Retinyl palmitate and its metabolites have a dual and context-dependent role in the cellular oxidative stress response. Their action can be either antioxidant or pro-oxidant, depending on factors such as concentration and cellular environment. scielo.brmdpi.com
As an antioxidant , retinyl palmitate is recognized for its ability to combat oxidative stress. researchgate.netnih.gov It can reduce the levels of reactive oxygen species (ROS) and has been shown to protect against myocardial ischemia/reperfusion injury by increasing the activity of superoxide (B77818) dismutase (SOD), a key antioxidant enzyme, and reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation. e-century.us This protective effect against oxidative damage has been observed even at low doses. researchgate.net The mechanism involves scavenging free radicals, which protects cellular structures from damage. ebi.ac.uk
Conversely, under certain conditions, retinoids can exhibit pro-oxidant activity. High concentrations of retinyl palmitate can generate ROS and induce cytotoxicity. ebi.ac.uk Exposure to UVA light can also cause retinyl palmitate to become a pro-oxidant, leading to the generation of superoxide anion radicals and singlet oxygen, which can induce lipid peroxidation and damage cellular components. researchgate.net This pro-oxidant effect may be linked to its ability to induce apoptosis in certain cells, such as cancer cells, by enhancing oxidative stress beyond a tolerable threshold. mdpi.com Theoretical studies suggest that retinol can act as a pro-oxidant by yielding reactive hydroxyl radicals. acs.org
Regulation of Apoptosis
Retinyl palmitate, primarily through its conversion to active metabolites like retinoic acid, is a significant modulator of apoptosis, or programmed cell death. patsnap.com This regulatory function is crucial for tissue homeostasis and is a key mechanism behind its use in certain therapies. nih.govresearchgate.net The effect of retinoids on apoptosis can be either inductive or inhibitory, depending on the cell type and context. nih.gov
The pro-apoptotic action of retinoids is particularly evident in cancer cells. researchgate.net The mechanisms are complex and involve the regulation of key apoptotic signaling pathways:
Modulation of Bcl-2 Family Proteins: Retinoids can alter the expression of proteins in the Bcl-2 family, which are central regulators of the intrinsic apoptosis pathway. mdpi.com Studies have shown that vitamin A can suppress the expression of the pro-apoptotic gene Bax while upregulating the anti-apoptotic gene Bcl-2 in corneal epithelial cells of a dry eye model, thereby inhibiting apoptosis in that specific context. nih.gov In contrast, in other models, such as in treating acute myeloid leukemia (AML), retinoic acid has been shown to downregulate the Bcl-2 protein, promoting cell death. nih.gov Retinyl palmitate has been found to reduce apoptosis by suppressing the expression of pro-apoptotic proteins like Bax. nih.gove-century.us
Activation of Caspases: The execution of apoptosis is carried out by a family of proteases called caspases. Retinoid-induced apoptosis often involves the activation of these enzymes. For instance, vitamin A treatment can lead to the activation of caspase-3 and caspase-7. nih.gov This activation is often a downstream consequence of mitochondrial-dependent events, such as the release of cytochrome c. researchgate.netnih.gov
Link with Oxidative Stress: The induction of apoptosis by retinoids can be directly linked to their pro-oxidant activity. Retinol has been shown to cause mitochondrial-dependent apoptosis in Sertoli cells through a mechanism involving oxidative stress. researchgate.netnih.gov The generation of ROS leads to mitochondrial dysfunction, cytochrome c release, and subsequent caspase activation, culminating in cell death. nih.gov
Table 2: Research Findings on Retinoid Regulation of Apoptosis
| Model/Cell Type | Retinoid Used | Key Finding | Reference |
|---|---|---|---|
| Myocardial Ischemia/Reperfusion (in vivo) | Retinyl Palmitate | Reduced apoptosis by suppressing pro-apoptotic proteins (e.g., Bax) and increasing antioxidant proteins (e.g., SOD). | e-century.us |
| Mouse Corneal Epithelial Cells (Dry Eye Model) | Vitamin A | Inhibited apoptosis by suppressing Bax expression and upregulating Bcl-2 expression. | nih.gov |
| Human Keratinocytes (HaCaT cells) | Retinol + Retinyl Palmitate | Significantly reduced UVB-induced apoptosis. | frontiersin.org |
| Sertoli Cells (in culture) | Retinol | Induced apoptosis via an oxidant-dependent mechanism involving mitochondrial dysfunction and caspase-3/7 activation. | researchgate.netnih.gov |
| HL-60 (Leukemia cells) | All-trans-retinoic acid (ATRA) | Downregulated Bcl-2 mRNA and protein, leading to increased cytotoxicity. | nih.gov |
Advanced Analytical Methodologies for Retinyl Palmitate Research
Chromatographic Techniques
Chromatography is the cornerstone of retinyl palmitate analysis, enabling its separation from other related compounds and complex matrix components. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are two powerful techniques employed in this field.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of retinyl palmitate. eurofins.com Reversed-phase HPLC (RP-HPLC) is common, often utilizing C18 columns. tandfonline.comresearchgate.net A key advantage of modern HPLC methods is the ability to perform direct analysis without the need for the lengthy and potentially detrimental saponification step, which can cause a decrease in retinoid content. researchgate.netugm.ac.id This direct injection approach reduces sample preparation time and minimizes the risk of analyte loss or degradation. tandfonline.com
UV detection is frequently set around 325 nm, which is a characteristic absorption wavelength for retinoids. eurofins.commdpi.com However, fluorescence detection is often preferred as it offers greater sensitivity and is less prone to matrix interferences. tandfonline.comresearchgate.net For simultaneous analysis of retinoids and tocopherols, a time-programmed fluorescence detector can be used, with specific excitation (Ex) and emission (Em) wavelengths for each class of compounds (e.g., Ex 342 nm, Em 476 nm for retinoids). researchgate.net
HPLC Conditions for Retinyl Palmitate Analysis
| Technique | Column | Mobile Phase | Detector | Limit of Quantification (LOQ) | Source |
|---|---|---|---|---|---|
| RP-HPLC | C18 | Methanol (B129727)/Water | UV | 0.03 µg/mL | researchgate.net |
| RP-HPLC | C18 | Isocratic HPLC solvents | Fluorescence | 1.0 mg/kg (in oil) | tandfonline.com |
Supercritical Fluid Chromatography (SFC) has emerged as a fast, efficient, and environmentally friendly alternative to traditional liquid chromatography for analyzing fat-soluble vitamins. nih.govresearchgate.net This technique primarily uses supercritical carbon dioxide (CO2) as the main mobile phase, which has low viscosity and high diffusivity, leading to shorter analysis times, sharper peaks, and reduced consumption of organic solvents. researchgate.netchimia.ch Often, an organic modifier, such as methanol, is used as a co-solvent. eurofins.com
Modern SFC, often referred to as UltraPerformance Convergence Chromatography (UPC²), can separate various forms of vitamin A, including cis- and trans-isomers of retinyl palmitate, in a single, rapid run. lcms.cz The technique is highly compatible with the injection of extracts in organic solvents, making it ideal for lipid-soluble compounds like retinyl palmitate. researchgate.net SFC can be coupled with various detectors, including photodiode array (PDA) and mass spectrometry (MS). nih.govresearchgate.net
SFC Parameters for Retinyl Palmitate Analysis
| Technique | Column | Mobile Phase | Key Advantage | Source |
|---|---|---|---|---|
| SFE-SFC-MSMS | Cosmosil Cholester | Supercritical CO2 and Methanol | Combines extraction and chromatography, reducing analyst time to 4 mins/sample. | eurofins.com |
| SFC-PDA | Acquity UPC² HSS C18 SB | Not specified | Baseline separation of 14 fat-soluble vitamins, including retinyl palmitate isomers, within 13 minutes. | nih.gov |
| UPC²-PDA | ACQUITY UPC² HSS C18 | Not specified | Analysis time of 8 minutes, three times faster than typical HPLC methods. | lcms.cz |
Mass Spectrometry (MS) Applications
Mass Spectrometry (MS) offers unparalleled sensitivity and selectivity for the analysis of retinyl palmitate. When coupled with a chromatographic system like HPLC or SFC, it provides definitive identification and accurate quantification, even at very low concentrations.
Tandem mass spectrometry (MS/MS) is a powerful tool for the specific identification and quantification of retinyl palmitate in complex biological samples. nih.govresearchgate.net This technique allows for the selection of a specific precursor ion corresponding to the analyte, which is then fragmented to produce characteristic product ions. This process, often performed in Multiple Reaction Monitoring (MRM) mode, significantly enhances selectivity and reduces background noise. researchgate.net
Atmospheric Pressure Chemical Ionization (APCI) is a commonly used ionization source for retinoid analysis, often operated in positive ion mode. researchgate.netnih.govnih.gov For instance, in one method, retinyl palmitate was quantified using an ion transition of 269.2/92.9 da. eurofins.com The fragment ion m/z 269 corresponds to the retinol (B82714) molecule after the loss of palmitic acid. researchgate.net HPLC-MS/MS has proven to be more sensitive than HPLC-PDA for most fat-soluble analytes and is capable of quantifying minor retinyl esters that might otherwise be missed. nih.gov It can also be used to separate and identify structurally similar compounds, such as α-retinyl palmitate from retinyl palmitate. nih.gov
MS/MS Parameters for Retinyl Palmitate Analysis
| Technique | Ionization Source | Key Parameters | Application | Source |
|---|---|---|---|---|
| SFE-SFC-MSMS | APCI | Ion Transition: 269.2/92.9 da | Quantification in foods and supplements. | eurofins.com |
| HPLC-MS/MS | APCI (Positive Mode) | Quantified using the retinol parent ion generated in-source. | Separation and quantification of α-retinyl palmitate from retinyl palmitate in human plasma. | nih.gov |
| UFLC-MS/MS | APCI (Positive Mode) | Multiple Reaction Monitoring (MRM) | Simultaneous quantification of nine fat-soluble vitamins, including retinyl palmitate, in infant formula. | researchgate.net |
Sample Preparation and Extraction Protocols for Biological Matrices
The goal of sample preparation is to efficiently extract retinyl palmitate from its matrix while minimizing contamination and degradation. dss.go.th The choice of protocol is highly dependent on the nature of the sample matrix, which can range from blood plasma and tissues to fortified foods and pharmaceutical formulations. researchgate.netugm.ac.idnih.gov
The selection of an appropriate extraction solvent system is critical for achieving high recovery rates for retinyl palmitate. Due to its lipophilic nature, retinyl palmitate is soluble in organic solvents like hexane (B92381), methanol, ethanol (B145695), acetone, and chloroform. mdpi.com Direct solvent extraction is often preferred to avoid the harsh conditions of saponification. researchgate.net
Different solvent combinations are optimized for various matrices. For instance, a mixture of chloroform/methanol (1/1, v/v) was found to have the best performance for complex food matrices like bread and cookies. researchgate.net For the analysis of retinoids in mouse and human liver, acetonitrile (B52724) precipitation is used. nih.gov In the analysis of fruit juices, a dispersive liquid-liquid microextraction (DLLME) was optimized using methanol as a disperser solvent and carbon tetrachloride as the extraction solvent. nih.gov For fortified milk and infant food, a systematic study found that using ethanol and water was the most efficient extraction procedure among seven tested methods. mdpi.com The use of antioxidants like butylated hydroxytoluene (BHT) is common during extraction to prevent the oxidation of the retinoid. ugm.ac.idmdpi.com
Optimized Extraction Protocols for Retinyl Palmitate
| Matrix | Extraction Method | Solvent System | Key Finding | Source |
|---|---|---|---|---|
| Fortified Cereal Products | Direct Solvent Extraction | Chloroform/Methanol (1/1, v/v) | Best performance for complex food matrices with recovery of 88-105%. | researchgate.net |
| Fortified Fruit Juices | Dispersive Liquid-Liquid Microextraction (DLLME) | Methanol (disperser) and Carbon Tetrachloride (extraction) | Achieved enrichment factor values in the 21-44 range. | nih.gov |
| Mouse/Human Liver | Liquid-Liquid Extraction | Acetonitrile | Effective for protein precipitation and extraction from tissue. | nih.gov |
| Milk and Infant Food | Solvent Extraction | Ethanol and Water | Determined to be the most efficient procedure among seven methods tested. | mdpi.com |
Role of Antioxidants in Sample Stability
Retinyl palmitate is inherently susceptible to degradation induced by environmental factors such as heat, light, and oxygen. tandfonline.comresearchgate.netresearchgate.net This instability can lead to isomerization from the biologically active all-trans form to various cis isomers, or to oxidative cleavage, both of which compromise the accuracy of quantitative analysis. tandfonline.com Consequently, the preservation of sample integrity from collection through analysis is a critical consideration in retinyl palmitate research. The use of antioxidants is a fundamental strategy to mitigate this degradation.
Synthetic antioxidants such as butylated hydroxytoluene (BHT) are frequently incorporated into analytical protocols. researchgate.net BHT is commonly added to solvents used for extraction and to standard solutions to prevent oxidative loss. tandfonline.comresearchgate.netresearchgate.netcore.ac.uk For instance, research on the analysis of fat-soluble vitamins in plasma demonstrated that adding 0.125% BHT to ethanol and 0.025% BHT to heptane (B126788) during the extraction process yielded recoveries greater than 95%. researchgate.net Similarly, in the development of methods for analyzing fortified oils, adding approximately 100 mg of BHT to a 100-ml stock solution of retinyl palmitate is a recommended practice to ensure its stability during storage. tandfonline.com
In addition to synthetic antioxidants, naturally occurring compounds are also employed. Tocopherols (Vitamin E) and ascorbic acid (Vitamin C) have been shown to protect retinyl palmitate from degradation. nih.govsci-hub.se One study on fortified nonfat dry milk found that a combination of BHT (0.29 ppm) and ascorbic acid (250 ppm) was highly effective, retaining about 76% of the original retinol activity after two weeks of heated storage, compared to only 19% in the control sample. nih.gov Other substances, such as pectin, have also been investigated for their stabilizing effects, demonstrating a concentration-dependent improvement in retinyl palmitate stability by scavenging free radicals. researchgate.net
The choice of antioxidant and its concentration is crucial and depends on the sample matrix and the analytical conditions. All laboratory procedures involving retinyl palmitate should be performed in the absence of direct light, often under yellow or amber lighting, and using amber glassware to prevent photo-isomerization. tandfonline.com
Quantitative Analysis Principles in Retinyl Palmitate Research
The quantitative analysis of retinyl palmitate predominantly relies on high-performance liquid chromatography (HPLC). tandfonline.comresearchgate.net This technique offers the specificity and sensitivity required to separate retinyl palmitate from other related compounds and matrix components. Both normal-phase and reversed-phase HPLC systems are utilized.
Normal-phase HPLC, often using a silica (B1680970) column with a non-polar mobile phase like n-hexane or n-heptane mixed with a small amount of a more polar solvent like isopropyl alcohol, is effective for separating retinyl palmitate in oily matrices. tandfonline.comresearchgate.netsci-hub.se Reversed-phase HPLC, typically employing a C18 column with a polar mobile phase such as methanol, acetonitrile, and water, is also widely used, particularly for analyzing retinyl palmitate in biological tissues and serum. nih.govnih.gov Detection is commonly achieved using a UV-Vis detector set at the maximum absorbance wavelength for retinoids, approximately 325 nm, or a fluorescence detector for enhanced sensitivity. tandfonline.comtandfonline.com
A critical aspect of quantitative analysis is sample preparation. Historically, saponification—alkaline hydrolysis to cleave the ester bond and liberate retinol—was a common step. However, this vigorous process carries a significant risk of analyte degradation and loss. tandfonline.com Modern methods increasingly favor direct analysis, where the sample is simply dissolved in an appropriate solvent and injected into the HPLC system. tandfonline.comtandfonline.com This approach minimizes sample handling and potential for degradation, leading to more accurate and time-efficient quantification. tandfonline.comtandfonline.com The validation of any quantitative method is paramount and involves assessing parameters such as linearity, detection limits, accuracy, precision, and recovery. tandfonline.comtandfonline.com
Limits of Detection and Quantification
The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of any analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. These limits are typically determined based on the signal-to-noise ratio of the analytical instrument's response, commonly defined as 3:1 for LOD and 10:1 for LOQ. nih.govtandfonline.com For retinyl palmitate, these values vary depending on the analytical technique, sample matrix, and detector used.
Various studies have reported a range of LOD and LOQ values for retinyl palmitate analysis using HPLC. For example, a normal-phase HPLC method for fortified edible oils reported an LOD of 0.029 µg/mL and an LOQ of 0.096 µg/mL. tandfonline.comtandfonline.comresearchgate.net In contrast, a reversed-phase HPLC-UV method developed for quantifying retinoids in mouse liver tissue reported a detection limit of 4.78 pmol and a quantification limit of 15.92 pmol per 20-μL injection. nih.gov Another study using HPLC with a fluorescence detector for fortified vegetable oils established an LOQ of 1.0 mg/kg. tandfonline.com
The table below summarizes the LOD and LOQ values from different analytical methodologies for retinyl palmitate.
| Analytical Method | Matrix | LOD | LOQ | Source |
|---|---|---|---|---|
| Normal-Phase HPLC-UV | Fortified Edible Oils | 0.029 µg/mL | 0.096 µg/mL | tandfonline.comtandfonline.com |
| Normal-Phase HPLC-UV | Fortified Rice Kernels (Standard) | 0.015 µg/mL | 0.051 µg/mL | researchgate.net |
| Normal-Phase HPLC-UV | Fortified Rice Kernels (Spiked Sample) | 0.35 µg/mL | 1.07 µg/mL | researchgate.net |
| Reversed-Phase HPLC-UV | Mouse Liver | 4.78 pmol/injection | 15.92 pmol/injection | nih.gov |
| Reversed-Phase HPLC-DAD | Ointment | 0.4317 mg/100 mL | 1.3081 mg/100 mL | researchgate.netcore.ac.uk |
| Reversed-Phase HPLC-FLD | Fortified Vegetable Oils | - | 1.0 mg/kg | tandfonline.com |
Reproducibility, Accuracy, and Recovery Assessments
The reliability of a quantitative method for retinyl palmitate is established through rigorous assessment of its reproducibility, accuracy, and recovery. Reproducibility, often expressed as the relative standard deviation (RSD), measures the precision of the method under various conditions. Accuracy refers to the closeness of the measured value to the true value, which is typically evaluated through recovery studies.
Reproducibility: Method precision is assessed at two levels: repeatability (intra-assay precision) and intermediate precision or reproducibility (inter-day or inter-laboratory precision). For retinyl palmitate analysis, intra-assay coefficients of variation are generally expected to be below 5%. nih.gov For example, a study on mouse liver samples reported intra-assay RSDs ranging from 0.97% to 4.52% for various retinyl palmitate concentrations. researchgate.net A collaborative study on fortified fluid milk found repeatability RSDs (RSDr) ranging from 1.5% to 5.7% and reproducibility RSDs (RSDR) from 5.0% to 22.7% across 11 laboratories. oup.com
Accuracy and Recovery: Accuracy is commonly determined by spiking a blank matrix with a known amount of retinyl palmitate and calculating the percentage of the analyte that is successfully measured (percent recovery). High recovery rates indicate that the extraction and analytical procedures are efficient and that matrix effects are minimal. Studies typically report recovery values between 80% and 110%. nih.gov One method for fortified oils demonstrated mean recoveries of 94% and 98% at concentration levels of 5 mg/kg and 50 mg/kg, respectively. tandfonline.com Another method for an ointment formulation yielded recoveries between 100.43% and 101.34% at three different concentration levels. researchgate.netcore.ac.uk
The following table presents findings on reproducibility and recovery from selected studies.
| Matrix | Parameter | Concentration Level | Result | Source |
|---|---|---|---|---|
| Mouse Liver | Intra-assay RSD | Low, Moderate, High | 4.17% - 4.53% | nih.gov |
| Mouse Liver | Recovery | 2 µg/mL - 25 µg/mL | 84.77% - 91.96% | nih.gov |
| Fortified Edible Oils | Intra-assay RSD | - | <2% | tandfonline.com |
| Fortified Edible Oils | Recovery | 3.93 µg/mL - 15.75 µg/mL | 99.71% - 104.99% | tandfonline.comtandfonline.com |
| Fortified Vegetable Oils | Repeatability RSD | 5 mg/kg & 50 mg/kg | 1.1% - 3.1% | tandfonline.com |
| Fortified Vegetable Oils | Recovery | 5 mg/kg & 50 mg/kg | 86% - 103% | researchgate.nettandfonline.com |
| Ointment | Inter-day Precision RSD | - | 1.17% - 1.68% | researchgate.netcore.ac.uk |
| Ointment | Recovery | 80%, 100%, 120% levels | 100.43% - 101.34% | researchgate.netcore.ac.uk |
| Fortified Fluid Milk | Reproducibility RSD (Inter-lab) | 581 - 2236 µg/L | 5.0% - 22.7% | oup.com |
Internal Standard Methodologies
In quantitative chromatography, an internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and blanks. It is used to correct for the loss of analyte during sample preparation and for variations in injection volume. An ideal internal standard should be chemically similar to the analyte, not be naturally present in the sample, and be well-resolved from the analyte and other matrix components in the chromatogram. nih.gov
For the analysis of retinyl palmitate, retinyl acetate (B1210297) is the most commonly used internal standard. nih.govsci-hub.senih.govresearchgate.netptfarm.pl Retinyl acetate is chosen because it is another ester of retinol, sharing close physical and chemical properties with retinyl palmitate, including similar extraction efficiency and chromatographic behavior. sci-hub.senih.gov Since it is not a naturally occurring form of vitamin A in most biological or food matrices, its presence can be attributed solely to its addition as a standard. sci-hub.senih.gov
The use of retinyl acetate allows for ratiometric quantification, where the ratio of the peak area of retinyl palmitate to the peak area of retinyl acetate is plotted against the concentration of the calibration standards. This approach significantly improves the precision and accuracy of the analysis by compensating for variations that can occur during the multi-step process of extraction, concentration, and injection. nih.gov In a typical procedure, a known amount of retinyl acetate in solution is added to the sample at the very beginning of the extraction process. nih.govnih.gov Its stability throughout the analytical process is crucial for reliable quantification. nih.gov
In Vitro and Preclinical Research Models for Retinyl Palmitate Studies
Cell Culture Systems for Mechanistic Studies
In vitro cell culture systems are indispensable tools for dissecting the molecular mechanisms underlying the biological effects of retinyl palmitate. These systems allow for controlled experiments that can elucidate specific cellular responses, signaling pathways, and metabolic processes.
Fibroblast Cell Lines in Extracellular Matrix Research
Fibroblast cell lines are crucial for investigating the influence of retinoids on the extracellular matrix (ECM), which provides structural and biochemical support to surrounding cells. oup.com In aged skin, collagen fibrils become fragmented, and the attachment of dermal fibroblasts is impaired, leading to reduced function. oup.com Retinoids, including retinol (B82714), stimulate fibroblast activity to synthesize collagen fibers, which can improve skin elasticity. nih.gov
Studies using fibroblast cell cultures have shown that retinoids can stimulate the expression of kinases through the activation of retinoid receptors (RAR-α, -β, or -γ) and their heterodimers (RAR-RXR). oup.com This activation triggers a cascade of cellular transcriptions that orchestrate dermal ECM morphogenesis. oup.com Research has also indicated that retinoids increase extracellular matrix proteins and stimulate fibroblast proliferation. researchgate.net The interaction between fibroblasts and keratinocytes is complex and involves signaling dialogues that influence gene expression patterns beyond what is observed in single fibroblast cell cultures. oup.com
Keratinocyte Cell Lines in Proliferation and Differentiation Studies
Keratinocyte cell lines are extensively used to study the effects of retinoids on epidermal proliferation and differentiation. Retinoids are known to have significant effects on these processes. medcraveonline.com For instance, in vitro studies with cultured keratinocytes have demonstrated that retinoic acid treatment inhibits differentiation. nih.gov Conversely, retinol stimulates the cellular activity of keratinocytes, promoting their proliferation and strengthening the epidermal protective function. nih.gov
The spontaneously immortalized human keratinocyte cell line, HaCaT, is a common model for these studies. medcraveonline.comfrontiersin.org Research has shown that retinyl acetate (B1210297), a related retinol ester, can support the autocrine production of an EGF-like growth factor that stimulates the proliferation of both normal human keratinocytes (NHK) and HaCaT cells. medcraveonline.com Furthermore, studies on HaCaT cells have investigated the synergistic effects of retinol and retinyl palmitate in mitigating UVB-induced DNA damage. frontiersin.org Retinoids regulate the expression of various keratin (B1170402) genes in cultured human epidermal keratinocytes, with some keratins being suppressed while others are induced. nih.govnih.gov This regulation is mediated through nuclear retinoid receptors, primarily RARγ and low levels of RARα in the human epidermis. nih.gov
Table 1: Effects of Retinoids on Keratinocyte Cell Lines
| Cell Line | Retinoid Studied | Observed Effects | Reference |
|---|---|---|---|
| Human Epidermal Keratinocytes | Retinoic Acid | Inhibition of differentiation | nih.gov |
| Human Epidermal Keratinocytes | Retinol | Stimulation of cellular activity and proliferation | nih.gov |
| HaCaT | Retinyl Acetate | Stimulation of proliferation via autocrine EGF-like growth factor | medcraveonline.com |
| HaCaT | Retinol and Retinyl Palmitate | Alleviation of UVB-induced DNA damage | frontiersin.org |
| Human Epidermal Keratinocytes | Retinoids | Regulation of keratin gene expression | nih.govnih.gov |
Retinal Pigment Epithelial (RPE) Cells in Vitamin A Metabolism Research
Retinal pigment epithelial (RPE) cells play a critical role in the storage, metabolism, and transport of vitamin A within the visual cycle. arvojournals.org In vitro studies using both freshly isolated and cultured human RPE cells have been instrumental in understanding these processes. arvojournals.orgnih.gov High-performance liquid chromatography (HPLC) analysis of freshly isolated RPE cells reveals the presence of various retinyl esters, with all-trans retinyl palmitate being the major ester. arvojournals.orgnih.gov
Table 2: Retinyl Ester Profile in Human RPE Cells
| Condition | Major Retinyl Esters Detected | Key Findings | Reference |
|---|---|---|---|
| Freshly Isolated RPE Cells | All-trans retinyl palmitate, 11-cis retinyl stearate (B1226849) and palmitate, all-trans retinyl stearate and oleate | All-trans retinyl palmitate is the major ester. | arvojournals.orgnih.gov |
| Primary Cultures of RPE Cells | Palmitate, stearate, oleate | Palmitate is the major synthesized ester from all-trans retinol. | arvojournals.orgnih.gov |
| Subcultures of RPE Cells | Oleate becomes more prominent | Overall ester synthesis is reduced compared to primary cultures. | arvojournals.orgnih.gov |
| iPS-RPE Cells | All-trans retinyl palmitate | Confirms the capacity for retinoid uptake and esterification. | arvojournals.org |
Adipocyte Cell Lines in Lipid Metabolism Studies
Adipocyte cell lines, such as the murine 3T3-L1 line, are valuable models for investigating the role of retinoids in lipid metabolism and adipogenesis. frontiersin.org Adipose tissue is a significant site for vitamin A storage, holding approximately 10% of the body's total, primarily as retinyl esters. frontiersin.orgnih.gov Retinoids are known to be involved in various metabolic processes, including glucose and lipid metabolism, as well as adipocyte differentiation. frontiersin.org
Studies in 3T3-L1 cells have shown that retinoic acid can influence thermogenic gene expression. frontiersin.org The differentiation of pre-adipose cell lines can be stimulated by various signaling molecules, leading to changes in morphology and gene expression characteristic of mature adipocytes. nih.gov Research using these cell lines has demonstrated that alterations in retinoid metabolism can affect the activity of PPARγ, a master regulator of adipogenesis. nih.gov Overexpression of certain retinol-binding proteins in 3T3-L1 adipocytes has been shown to increase the formation of lipid droplets and triglyceride accumulation. frontiersin.org
Non-Human Animal Models for in vivo Biological Pathway Elucidation
Non-human animal models, particularly rodents, are essential for studying the complex in vivo biological pathways involving retinyl palmitate, from its metabolic distribution to its catabolism.
Rodent Models for Metabolic Distribution and Catabolism Studies
Rodent models, primarily rats and mice, have been extensively used to understand how vitamin A nutritional status affects the distribution and metabolism of its active metabolites. nih.gov When consumed in excess, vitamin A is stored as retinyl esters, mainly in the liver. nih.gov Studies in rats have shown that vitamin A status influences the distribution and metabolism of all-trans-retinoic acid, with alterations occurring even before clinical signs of deficiency appear. nih.gov The liver, lung, and small intestine are key organs in retinol and retinoic acid homeostasis. nih.gov
In mouse models of non-alcoholic fatty liver disease (NAFLD), hepatic vitamin A metabolism is significantly altered, leading to an accumulation of retinyl palmitate in hepatocytes rather than the typical storage in hepatic stellate cells. nih.gov This is accompanied by reduced hepatic retinol levels. nih.gov Other studies in newborn mice have investigated the impact of hyperoxia on retinoid metabolism, finding that it can decrease the concentration of retinyl palmitate in the liver. plos.org Research in rats has also explored the effects of retinyl palmitate on oxidative stress induced by physical activity. researchgate.net Furthermore, studies have shown that retinyl palmitate supplementation in mice can induce the expression of UCP3 in skeletal muscle, suggesting a role in energy dissipation. mdpi.com
Table 3: Summary of Rodent Model Findings in Retinyl Palmitate Research
| Rodent Model | Research Focus | Key Findings | Reference |
|---|---|---|---|
| Rat | Vitamin A status and retinoic acid metabolism | VA status alters the distribution and catabolism of RA before clinical deficiency. | nih.gov |
| Mouse (NAFLD model) | Hepatic vitamin A metabolism in liver disease | Steatohepatitis leads to retinyl palmitate accumulation in hepatocytes. | nih.gov |
| Newborn Mouse | Effect of hyperoxia on retinoid metabolism | Hyperoxia can decrease hepatic retinyl palmitate concentrations. | plos.org |
| Rat | Oxidative stress and physical activity | Retinyl palmitate reduced oxidative stress independent of the daily dose. | researchgate.net |
| Mouse | Skeletal muscle metabolism | Retinyl palmitate supplementation induces UCP3 expression. | mdpi.com |
Genetic Knockout/Knockdown Models to Dissect Specific Gene Functions
To elucidate the precise roles of various proteins in the metabolic pathway of retinyl palmitate, researchers have developed and utilized genetic knockout and knockdown mouse models. These models, where specific genes are inactivated or their expression is significantly reduced, have been instrumental in understanding the in vivo functions of key enzymes and binding proteins.
Lecithin:retinol acyltransferase (LRAT) is a critical enzyme responsible for the esterification of retinol to form retinyl esters, the primary storage form of vitamin A. mdpi.comnih.gov Genetic knockout of the Lrat gene in mice results in a drastic phenotype. These mice are unable to produce retinyl esters in most tissues, leading to severely impaired visual function due to the inability to form 11-cis-retinal, a crucial component of the visual cycle. mdpi.com Consequently, Lrat knockout mice exhibit progressive retinal degeneration. mdpi.com Furthermore, disruption of the Lrat gene makes mice more susceptible to vitamin A deficiency, highlighting its central role in vitamin A storage and homeostasis. nih.govphysiology.org
Cellular Retinol-Binding Protein 1 (CRBP1), encoded by the Rbp1 gene, is another key player in retinoid metabolism. It is thought to act as a chaperone, guiding retinol to specific enzymes for metabolism. nih.govoup.com Rbp1-null mice exhibit a significant reduction in liver retinyl palmitate stores and a much faster turnover of liver retinoids, predisposing them to vitamin A deficiency. nih.govoup.comescholarship.org These models demonstrate that CRBP1 is crucial for the efficient uptake, storage, and metabolic channeling of retinol. escholarship.orgumaryland.edu While Crbp1 knockout mice are viable, they show a reduced capacity to synthesize retinoic acid. mdpi.com
Similarly, Cellular Retinol-Binding Protein 2 (CRBP2), expressed in enterocytes, is vital for the intestinal absorption of retinol and its delivery to LRAT for esterification. mdpi.com The loss of Rbp2 function in mice leads to fetal mortality when dams are on diets with moderate vitamin A levels, underscoring its importance in maternal-fetal vitamin A transfer. mdpi.com
The RPE65 protein is essential for the conversion of all-trans-retinyl esters to 11-cis-retinol (B117599) in the retinal pigment epithelium. Rpe65 knockout mice are unable to produce 11-cis-retinal, leading to an accumulation of retinyl esters in the retina and a lack of visual chromophore, which results in retinal pathology similar to certain human retinal dystrophies. mdpi.com
The Cytochrome P450 family members, CYP26A1 and CYP26B1, are responsible for the catabolism of retinoic acid, the active metabolite of vitamin A. Postnatal knockout of both Cyp26a1 and Cyp26b1 in mice leads to severe phenotypes including dermatitis, splenomegaly, and systemic inflammation, demonstrating their critical role in regulating retinoic acid levels. researchgate.netbiorxiv.org These models show significantly altered vitamin A homeostasis, confirming the importance of these enzymes in clearing active retinoids. biorxiv.org
Below is a table summarizing key genetic knockout models used in retinyl palmitate research.
| Gene Knockout Model | Key Gene Function | Phenotypic Consequences of Knockout |
| Lrat-/- | Catalyzes the esterification of retinol to retinyl esters for storage. mdpi.comnih.gov | Inability to produce retinyl esters in most tissues, impaired vision, progressive retinal degeneration, and increased susceptibility to vitamin A deficiency. mdpi.comnih.govphysiology.org |
| Rbp1-/- (CRBP1) | Binds retinol, facilitating its uptake, storage, and delivery to metabolic enzymes. nih.govoup.com | Reduced liver retinyl palmitate stores, faster retinoid turnover, predisposition to vitamin A deficiency, and reduced retinoic acid synthesis. mdpi.comnih.govoup.comescholarship.org |
| Rpe65-/- | Isomerizes all-trans-retinyl esters to 11-cis-retinol in the visual cycle. mdpi.com | Accumulation of retinyl esters in the retina, absence of 11-cis-retinal, impaired rhodopsin regeneration, and progressive retinal degeneration. mdpi.com |
| Cyp26a1-/-/Cyp26b1-/- | Catabolize all-trans-retinoic acid, regulating its systemic levels. researchgate.netbiorxiv.org | Postnatal knockout results in dermatitis, splenomegaly, systemic inflammation, and altered vitamin A homeostasis. researchgate.netbiorxiv.org |
Models for Studying Molecular Responses to Environmental Stimuli (e.g., UV exposure)
Understanding the interaction between retinyl palmitate and environmental factors, particularly ultraviolet (UV) radiation, is crucial. Both in vivo animal models and in vitro cell-based systems are employed to investigate the molecular consequences of this interaction.
Murine models are frequently used, with the SKH-1 hairless mouse being a prominent choice for photocarcinogenesis research because UV-induced skin tumors in these mice resemble human malignancies. ewg.org Studies involving the topical application of retinyl palmitate on SKH-1 mice followed by exposure to simulated solar light (SSL) have shown that retinyl palmitate may enhance photocarcinogenicity. ewg.orglawdata.com.twnaturalhealthresearch.org These studies reported that mice treated with retinyl palmitate developed skin tumors earlier and had a higher incidence and multiplicity of squamous cell neoplasms compared to control groups. naturalhealthresearch.org Another mouse model, the Kunming (KM) mouse, has also been used to study the effects of retinyl palmitate on UVB-induced skin photoaging. mdpi.comnih.gov In these models, UVB irradiation leads to increased wrinkles, erythema, and epidermal thickness, while topical application of retinyl palmitate was found to inhibit epidermal hyperplasia and reduce the number of inflammatory mast cells. mdpi.comnih.gov
In vitro models provide a more controlled environment to dissect cellular and molecular mechanisms. Human keratinocyte cell lines, such as HaCaT, are widely used. mdpi.com In these cells, UVB radiation induces DNA damage, inflammation, and apoptosis. frontiersin.orgnih.gov Studies have shown that retinyl palmitate can mitigate some of these effects by reducing collagen degradation and promoting cell migration, which aids in skin repair. nih.govfrontiersin.org Furthermore, 3D reconstructed human epidermal equivalents offer a model that more closely mimics the structure of human skin. biorxiv.org In these models, treatment with retinoids has been shown to increase epidermal thickness and the proliferation of keratinocytes, as indicated by Ki67 staining. biorxiv.org These in vitro systems are valuable for assessing changes in gene expression, protein synthesis (e.g., collagen), and specific signaling pathways, such as the ATM-CHK2-p53 DNA damage response pathway, in response to UV exposure and retinyl palmitate treatment. frontiersin.orgnih.gov
The following table summarizes key models used to study the effects of UV exposure on retinyl palmitate.
| Model Type | Specific Model | Key Findings Related to UV Exposure and Retinyl Palmitate |
| In Vivo | SKH-1 Hairless Mouse | Topical retinyl palmitate with simulated solar light (SSL) exposure led to earlier onset and increased multiplicity of squamous cell skin neoplasms. ewg.orgnaturalhealthresearch.org |
| In Vivo | Kunming (KM) Mouse | Topical retinyl palmitate inhibited UVB-induced epidermal hyperplasia and reduced inflammatory mast cell infiltration. mdpi.comnih.gov |
| In Vitro | Human Keratinocytes (HaCaT cells) | Retinyl palmitate mitigated UVB-induced collagen degradation and promoted cell migration for skin repair. nih.govfrontiersin.org It was also shown to reduce inflammation and apoptosis. frontiersin.org |
| In Vitro | 3D Reconstructed Human Epidermis | Treatment with retinoids increased epidermal thickness and keratinocyte proliferation. biorxiv.org |
Microbial Systems as Bioproduction and Pathway Elucidation Tools
Microbial systems, particularly genetically engineered bacteria and yeast, have emerged as powerful platforms for the sustainable bioproduction of retinyl palmitate and for dissecting its biosynthetic pathways. researchgate.netnih.gov These systems offer an alternative to chemical synthesis, which can be energy-intensive. rsc.orgebi.ac.uk
Escherichia coli has been successfully engineered to produce retinyl palmitate. researchgate.netnih.gov This is achieved by reconstructing a heterologous biosynthesis pathway using genes from various organisms. researchgate.netdntb.gov.ua The pathway typically starts from a precursor like β-carotene, which is then converted to retinal by an enzyme such as β-carotene 15,15'-oxygenase (Blh) from Salinibacter ruber. researchgate.netresearchgate.net Subsequently, retinal is reduced to retinol, a reaction that can be catalyzed by endogenous E. coli enzymes like the oxidoreductase YbbO. nih.gov For the final esterification step to produce retinyl palmitate, human enzymes are introduced. Specifically, human lecithin:retinol acyltransferase (LRAT) and cellular retinol-binding protein (CRBP) have been co-expressed in E. coli to facilitate the conversion of retinol to retinyl palmitate. acs.org Through metabolic engineering and optimization of fermentation processes, such as fed-batch fermentation, significant titers of retinyl palmitate have been achieved, reaching up to approximately 70 mg/L. researchgate.netnih.govdntb.gov.ua
The oleaginous yeast Yarrowia lipolytica has also been engineered for the production of retinoids, including retinyl esters. rsc.org This yeast is a promising host due to its ability to accumulate high levels of lipids, which can serve as precursors for retinyl ester synthesis. By engineering the metabolic pathway, including screening for optimal β-carotene dioxygenase and retinol dehydrogenase orthologs and optimizing gene copy numbers, researchers have achieved high-titer production of retinol and retinyl esters. rsc.org Under specific nitrogen-limited culture conditions, the engineered yeast can switch its production from retinol to retinyl esters, reaching titers as high as 8.18 g/L. rsc.org Further pathway tuning, such as adjusting the carbon source and introducing retinol-binding protein, allowed for the specific synthesis of retinyl palmitate at titers of 4.53 g/L. rsc.org
Saccharomyces cerevisiae is another yeast species that has been metabolically engineered for the production of retinoids like retinol and retinyl acetate. mdpi.com While direct high-titer production of retinyl palmitate is less reported, the successful engineering for its precursors demonstrates the potential of this platform. nih.gov
These microbial systems not only provide a means for sustainable production but also serve as tools to elucidate the function and interplay of different enzymes in the retinoid biosynthetic pathway. researchgate.netnih.gov
The table below details examples of microbial systems used for retinyl palmitate production.
| Microbial Host | Key Heterologous Genes/Enzymes Introduced | Production Titer |
| Escherichia coli | - β-carotene 15,15'-oxygenase (Blh) from Salinibacter ruber- Human lecithin:retinol acyltransferase (LRAT)- Human cellular retinol-binding protein (CRBP) | ~70 mg/L of retinyl palmitate. researchgate.netnih.govdntb.gov.ua |
| Yarrowia lipolytica | - β-carotene 15,15'-dioxygenase- Retinol dehydrogenase- Retinol-binding protein | 4.53 g/L of retinyl palmitate. rsc.org |
| Saccharomyces cerevisiae | - β-carotene synthesis pathway- β-carotene monooxygenases- Retinol dehydrogenases | Production of precursors like retinol (up to 1.2 g/L) and retinyl acetate has been demonstrated. mdpi.comresearchgate.net |
Future Directions and Research Gaps in Retinyl Palmitate Biology
Elucidation of Novel Enzymatic Activities in Retinyl Ester Metabolism
The metabolism of retinyl palmitate, the primary storage form of vitamin A, is a complex process involving multiple enzymatic steps. While key enzymes in this pathway have been identified, significant gaps remain in our understanding of the full enzymatic machinery. Future research is critical to uncover novel enzymes and their specific roles in different tissues and cellular contexts.
Dietary retinyl esters are hydrolyzed in the intestine to retinol (B82714) before absorption. While pancreatic triglyceride lipase (B570770) and cholesteryl ester hydrolase are known to contribute to this process, other unidentified retinyl ester hydrolases (REHs) associated with the intestinal brush border are also involved. nih.gov Within the enterocyte, retinol is re-esterified to retinyl esters by lecithin:retinol acyltransferase (LRAT) and acyl-CoA:retinol acyltransferase (ARAT) before being packaged into chylomicrons. mdpi.com However, the precise regulation and relative contributions of these enzymes in various physiological states are not fully understood.
In the liver, the main storage site for vitamin A, multiple enzymes with retinyl ester hydrolase activity have been identified, but their physiological redundancy and specific roles are still under investigation. iarc.fr Similarly, in other tissues like the skin, novel REHs have been discovered, such as a keratinocyte-derived REH that is insensitive to certain inhibitors and also exhibits transacylase and lipase activity. core.ac.uknih.gov This enzyme's dual function in both hydrolysis and esterification, with differing pH optima for each reaction, suggests a sophisticated mechanism for regulating retinol availability in the epidermis. core.ac.uknih.gov The discovery of such enzymes highlights the need for further exploration to identify and characterize other novel enzymatic players in retinyl ester metabolism across various tissues.
Comprehensive Mapping of Uncharted Retinoid Signaling Pathways
Retinoid signaling, primarily mediated by retinoic acid (RA), is crucial for a vast array of biological processes. nih.govmdpi.com RA, derived from retinol (which is released from retinyl palmitate stores), binds to nuclear receptors, namely retinoic acid receptors (RARs) and retinoid X receptors (RXRs), to regulate gene expression. bdng.org.ukmcw.edu While the canonical RAR-RXR signaling pathway is well-established, there is growing evidence of uncharted pathways and regulatory networks that warrant further investigation.
Future research should focus on identifying novel target genes and downstream effectors of retinoid signaling in various cellular contexts. For instance, the role of retinoid signaling in brown adipose tissue (BAT) function and the "browning" of white adipose tissue is an emerging area of interest. frontiersin.org Understanding how retinoids transcriptionally control thermogenic gene expression could open new avenues for metabolic research. frontiersin.org
Furthermore, the potential for non-genomic actions of retinoids and the existence of alternative signaling pathways independent of RARs and RXRs remain largely unexplored. Elucidating these uncharted pathways will provide a more complete picture of the multifaceted roles of retinoids in health and disease. The development of advanced analytical techniques will be instrumental in mapping these complex signaling networks and identifying the full complement of proteins and metabolites involved.
Advanced Understanding of Feedback Regulation Mechanisms in Retinoid Homeostasis
The maintenance of appropriate tissue levels of retinoids is critical, as both deficiency and excess can be detrimental. nih.gov Complex feedback mechanisms have evolved to tightly regulate retinoid homeostasis, ensuring a balanced supply of active metabolites like retinoic acid (RA). nih.govnih.gov While some key regulatory loops have been identified, a more advanced understanding of these feedback mechanisms is a significant area for future research.
RA itself plays a central role in regulating its own metabolism. It can induce the expression of enzymes involved in its catabolism, such as cytochrome P450 enzymes (CYP26), creating a negative feedback loop to prevent excessive RA levels. nih.govplos.org Conversely, RA can repress the expression of enzymes involved in its synthesis. plos.org For example, the expression of dehydrogenase/reductase 3 (DHRS3), which converts retinaldehyde to retinol and thus limits RA production, is directly regulated by the RAR/RXR complex. researchgate.net
Another layer of regulation occurs at the level of intestinal absorption. The intestinal-specific homeobox (ISX) transcription factor, induced by RA, represses the expression of genes involved in the uptake and conversion of dietary vitamin A precursors, thereby limiting retinol formation when stores are sufficient. nih.gov However, the interplay between these different feedback loops and how they are coordinated in various tissues and physiological conditions is not fully understood. Depletion of RA receptors has been shown to trigger a surprising positive feedback loop, leading to an increase in embryonic RA levels. plos.org Further research is needed to unravel the complexities of these regulatory networks and to identify novel feedback mechanisms that contribute to the precise control of retinoid homeostasis.
Development of Enhanced in vitro and in vivo Models for Specific Cellular Contexts
To deepen our understanding of retinyl palmitate biology, the development of more sophisticated and context-specific in vitro and in vivo models is essential. Current models have provided valuable insights, but they often have limitations in fully recapitulating the complexity of human physiology.
In Vitro Models: Cell culture systems, such as keratinocytes and 3D epidermal skin equivalents, have been instrumental in studying the effects of retinoids on skin biology. biorxiv.org For example, studies using these models have compared the metabolic profiles and bioactivities of different retinoids, including retinyl palmitate. biorxiv.org In vitro models have also been used to investigate the protective effects of retinyl palmitate against UVB-induced photoaging by assessing cell migration, proliferation, and protein expression. nih.gov However, these models may not fully capture the intricate interactions between different cell types and the extracellular matrix that occur in vivo. Future efforts should focus on developing co-culture systems and organ-on-a-chip models that more accurately mimic the microenvironment of specific tissues.
In Vivo Models: Animal models, particularly mice, have been crucial for studying the systemic effects of retinoids and the consequences of genetic modifications in retinoid metabolism and signaling. mdpi.comresearchgate.net For instance, mouse models of UVB-induced photoaging have been used to evaluate the therapeutic efficacy of topical retinyl palmitate. nih.govmdpi.com Zebrafish embryos have also emerged as a valuable model for studying the role of retinoic acid signaling in development and the teratogenic effects of retinoid imbalances. plos.org However, species-specific differences in retinoid metabolism and signaling exist. Therefore, developing humanized animal models and refining existing models to better reflect human physiology will be critical for translating research findings to clinical applications. Furthermore, creating models that allow for the investigation of retinoid biology in specific disease contexts will be invaluable.
Integration of Multi-Omics Data (e.g., Proteomics, Metabolomics) to Uncover Systems-Level Effects
A systems-level understanding of retinyl palmitate's biological effects requires the integration of multiple "omics" datasets, including proteomics and metabolomics. nih.gov This approach allows for a comprehensive analysis of the complex molecular networks influenced by retinoid metabolism and signaling, moving beyond the study of single genes or proteins. frontiersin.orgdokumen.pubmdpi.com
Proteomics, the large-scale study of proteins, can identify changes in protein expression and post-translational modifications in response to retinoids. nih.govfrontiersin.org This can reveal novel protein targets and pathways regulated by retinyl palmitate and its metabolites. For instance, proteomic analysis of biological fluids can help identify biomarkers for diseases related to dysregulated retinoid homeostasis. nih.gov
Metabolomics, which analyzes the complete set of metabolites in a biological sample, provides a direct functional readout of cellular status. frontiersin.orgmdpi.com By applying metabolomics, researchers can track the metabolic fate of retinyl palmitate and identify downstream metabolic pathways that are altered. umaryland.eduresearchgate.net Combining proteomics and metabolomics can provide a more holistic view of how retinoids impact cellular function, as proteins and metabolites are often involved in the same biological pathways. frontiersin.org
The integration of these multi-omics datasets with genomic and transcriptomic data presents a powerful strategy to construct comprehensive models of retinoid action. nih.govfrontiersin.org Such integrative analyses can uncover previously unknown interactions and regulatory networks, leading to the identification of novel biomarkers and therapeutic targets. mdpi.comresearchgate.net The development of advanced bioinformatics tools and computational models will be crucial for managing and interpreting the large and complex datasets generated by these multi-omics approaches. dokumen.pub
Q & A
Q. What are the standard protocols for synthesizing and characterizing retinyl palmitate in academic research?
Retinyl palmitate synthesis typically involves esterification of retinol with palmitic acid under controlled conditions. Characterization requires high-performance liquid chromatography (HPLC) or gas chromatography (GC) to verify purity, alongside nuclear magnetic resonance (NMR) for structural confirmation . For reproducibility, protocols must detail reagent ratios, reaction temperatures, and purification steps. Known compounds should cite established methods, while novel derivatives require full spectral data and purity metrics (e.g., ≥95% by HPLC) .
Q. How can researchers ensure the stability of retinyl palmitate in experimental formulations?
Stability studies should include accelerated degradation tests under varying pH, temperature, and light exposure. Use UV-Vis spectroscopy to monitor retinyl palmitate’s absorbance peaks (e.g., ~325 nm for vitamin A derivatives). Encapsulation in nanoparticles (e.g., poly(l-lactide) matrices with Pluronic surfactants) can mitigate degradation . Document storage conditions (2–8°C for reference materials) and include stability data in supplementary files .
Q. What analytical methods are recommended for quantifying retinyl palmitate in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for high sensitivity in complex samples. Validate methods using spike-and-recovery experiments to account for matrix effects. For in vitro studies, spectrophotometric assays (e.g., colorimetric detection of retinol derivatives) provide cost-effective alternatives .
Advanced Research Questions
Q. How can conflicting data on retinyl palmitate’s efficacy in cellular models be resolved?
Contradictions often arise from variability in cell lines, differentiation states, or retinyl palmitate delivery methods. To address this:
- Standardize cell culture conditions (e.g., serum-free media to avoid exogenous retinoids).
- Use nanoparticle carriers (e.g., 40–110 nm PLLA-retinyl palmitate particles) to ensure consistent intracellular delivery .
- Perform dose-response curves and compare results against positive controls (e.g., all-trans retinoic acid) .
Q. What experimental designs are optimal for studying retinyl palmitate’s interaction with lipid metabolism pathways?
Employ a combination of in vitro and in vivo models:
- Use knockout murine models (e.g., LRAT-deficient mice) to isolate retinyl palmitate’s enzymatic processing.
- Integrate lipidomics to profile metabolites (e.g., retinyl esters, free fatty acids) and correlate with transcriptional data (e.g., PPAR-γ expression) .
- Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses, such as exploring retinyl palmitate’s role in adipocyte differentiation .
Q. How can researchers improve the reproducibility of retinyl palmitate-based drug delivery studies?
- Document all materials (e.g., Pluronic F127 batch numbers) and methods in machine-readable formats .
- Pre-register protocols for nanoparticle synthesis, including surfactant ratios (e.g., 1:2 retinyl palmitate-to-PLLA) and sonication parameters .
- Share raw data (e.g., dynamic light scattering size distributions) in repositories to enable meta-analyses .
又快有准查文献|一个做文献综述的神仙网站:research rabbit01:21
Q. What statistical approaches are critical for interpreting retinyl palmitate dose-response relationships?
Avoid reliance on p-values alone; report effect sizes (e.g., EC50 values) and confidence intervals. For non-linear responses, use Hill equation modeling. Power analyses should determine sample sizes a priori, especially for animal studies with high biological variability .
Methodological and Integrative Questions
Q. How should researchers integrate retinyl palmitate studies with existing literature on vitamin A derivatives?
- Conduct systematic reviews using tools like Research Rabbit to map citation networks and identify knowledge gaps (e.g., retinyl palmitate vs. retinyl acetate in epidermal models) .
- Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure comparative studies .
Q. What are the best practices for documenting retinyl palmitate experiments to meet journal guidelines?
Q. How can researchers address ethical and safety concerns in retinyl palmitate studies involving animal models?
- Obtain IACUC approval for dosing regimens, noting retinyl palmitate’s teratogenic potential at high concentrations.
- Include control groups to distinguish compound-specific effects from vehicle toxicity (e.g., dimethyl sulfoxide) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
